1-Methylpyrrolidine-d3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(trideuteriomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481385 | |
| Record name | 1-Methyl-d3-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-30-1 | |
| Record name | 1-Methyl-d3-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77422-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methylpyrrolidine-d3: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Methylpyrrolidine-d3 (CAS No. 77422-30-1), an isotopically labeled form of 1-Methylpyrrolidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies.
Core Chemical Properties
This compound is a saturated heterocyclic amine where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it a valuable tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 1-Methylpyrrolidine (CAS No. 120-94-5), and are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₅D₃H₈N | [1] |
| Molecular Weight | 88.17 g/mol | [1][2] |
| CAS Number | 77422-30-1 | [1][2][3] |
| Boiling Point | 80-81 °C (lit.) | [3] |
| Density | 0.848 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.427 (lit.) | [3] |
| Flash Point | -22 °C (-7.6 °F) - closed cup | |
| Isotopic Purity | 98 atom % D, 99 atom % D | [2] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Solubility | Freely soluble in water; soluble in alcohol and ether. | [5] |
Stability and Storage
The stability and proper storage of this compound are crucial for maintaining its isotopic and chemical integrity. The following table outlines the stability profile and recommended storage conditions, primarily based on data for the non-deuterated analogue, which is expected to have similar characteristics.
| Parameter | Information | Source |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [6] |
| Reactivity | Vapors may form an explosive mixture with air. Violent reactions are possible with acids and strong oxidizing agents. | [6] |
| Conditions to Avoid | Warming, heat, sparks, open flames, and other ignition sources. | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [6] |
| Hazardous Decomposition Products | In the event of a fire, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide. | [6] |
| Recommended Storage | Store in a well-ventilated place. Keep cool. Store locked up. For the deuterated compound, storage at room temperature is recommended. It is advised to re-analyze the compound for chemical purity after three years of storage. | [2][6] |
Experimental Protocols
General Synthetic Approach
A plausible method for the synthesis of this compound would involve the N-alkylation of pyrrolidine (B122466) using a deuterated methylating agent.
Reaction: Pyrrolidine + CD₃I (or (CD₃)₂SO₄) → this compound
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine in a suitable aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to act as a proton scavenger.
-
Addition of Deuterated Methylating Agent: Slowly add a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water or brine to remove any remaining salts.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and purified by distillation to yield pure this compound.
Analytical Workflow: Use as an Internal Standard
This compound is commonly employed as an internal standard for the quantification of 1-Methylpyrrolidine in biological or environmental samples using GC-MS or LC-MS.
Methodology:
-
Sample Preparation: A known amount of this compound (the internal standard) is spiked into the sample containing the analyte (1-Methylpyrrolidine).
-
Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.
-
Analysis: The extracted sample is injected into a GC-MS or LC-MS system.
-
Quantification: The analyte is quantified by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is typically generated using standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Logical Workflow for Synthesis
References
Synthesis and Isotopic Purity of 1-Methylpyrrolidine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and analysis of 1-Methylpyrrolidine-d3, a deuterated analog of 1-methylpyrrolidine. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification and in metabolic studies. This document details a feasible synthetic route, methods for purification, and analytical procedures for determining chemical and isotopic purity.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the N-alkylation of pyrrolidine (B122466) using a deuterated methylating agent. Iodomethane-d3 (B117434) (CD3I) is a readily available and effective reagent for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine (pyrrolidine) acts as a nucleophile, attacking the electrophilic carbon of iodomethane-d3.
A plausible reaction scheme is as follows:
Caption: Figure 1: Synthetic scheme for this compound.
Experimental Protocol
This protocol is a representative procedure based on standard N-alkylation methods for secondary amines.
Materials:
-
Pyrrolidine
-
Iodomethane-d3 (CD3I)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (CH3CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of pyrrolidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodomethane-d3 (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation to yield a colorless liquid.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Commercial sources often cite an isotopic purity of ≥98 atom % D.[1]
Mass Spectrometry
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the isotopic distribution. The analysis focuses on the molecular ion region of the mass spectrum.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire the mass spectrum of the peak corresponding to this compound.
-
Analyze the relative intensities of the molecular ion peaks. For this compound (C5H8D3N), the expected molecular weight is 88.17 g/mol .[1] The mass spectrum of the unlabeled compound (1-Methylpyrrolidine, C5H11N) has a molecular weight of 85.15 g/mol .
-
The isotopic purity is calculated by comparing the ion currents of the deuterated species (m/z for [M]+•) with the sum of the ion currents of all isotopic variants (d0, d1, d2, d3). Corrections for the natural abundance of ¹³C and ¹⁵N should be applied for accurate determination.
Caption: Figure 2: GC-MS workflow for isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Both ¹H NMR and ²H NMR can be used to assess isotopic purity.
-
¹H NMR: The isotopic purity can be estimated by comparing the integral of the residual N-methyl proton signal (around 2.2-2.3 ppm) to the integral of a proton signal on the pyrrolidine ring. The absence or significant reduction of the N-methyl signal indicates high deuterium (B1214612) incorporation.
-
²H NMR: Direct observation of the deuterium signal provides a quantitative measure of the deuterium content.
Experimental Protocol (²H NMR):
-
Prepare a solution of this compound in a suitable non-deuterated solvent (e.g., CHCl3).
-
Acquire the ²H NMR spectrum.
-
The spectrum should show a signal corresponding to the -CD3 group.
-
The isotopic purity can be determined by integrating the deuterium signal and comparing it to an internal standard of known concentration and deuterium content.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 77422-30-1 |
| Molecular Formula | C₅H₈D₃N |
| Molecular Weight | 88.17 g/mol [1] |
| Boiling Point | 80-81 °C[1] |
| Density | 0.848 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.427[1] |
Table 2: Purity Specifications
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | GC-MS |
| Isotopic Purity | ≥98 atom % D[1] | Mass Spectrometry, NMR |
Table 3: Spectroscopic Data (Reference for Unlabeled Analog)
| Technique | Data for 1-Methylpyrrolidine (C₅H₁₁N) |
| ¹H NMR (CDCl₃) | δ ~2.45 (m, 4H), ~2.25 (s, 3H), ~1.75 (m, 4H) ppm |
| ¹³C NMR (CDCl₃) | δ ~56.5, ~42.0, ~23.5 ppm |
| MS (EI) m/z | 85 (M+), 84, 70, 57, 42 |
References
An In-depth Technical Guide to the Role of 1-Methylpyrrolidine-d3 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is fundamental to its progression from the laboratory to clinical use. The precision of pharmacokinetic studies relies heavily on the robustness of the bioanalytical methods employed. This technical guide provides an in-depth exploration of the role of 1-Methylpyrrolidine-d3, a stable isotope-labeled compound, as an internal standard in pharmacokinetic studies. While specific research on this compound is not extensively published, this guide synthesizes the established principles of using deuterated internal standards with the known properties of 1-Methylpyrrolidine to present a comprehensive overview of its potential applications. This document details the underlying principles, offers detailed experimental protocols, presents illustrative quantitative data, and provides visual workflows to guide researchers in the application of similar deuterated compounds in their pharmacokinetic research.
The Foundational Role of Deuterated Internal Standards in Pharmacokinetics
Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The cornerstone of these studies is the accurate quantification of the drug in biological matrices such as plasma, serum, or urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering high sensitivity and selectivity.[1]
To ensure the accuracy and precision of LC-MS/MS data, an internal standard (IS) is indispensable. The ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variability during sample preparation, injection volume, and instrument response.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Due to its identical chemical structure, a deuterated IS co-elutes with the unlabeled analyte during chromatographic separation.[6]
-
Compensation for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, leading to more accurate quantification.[7]
-
Correction for Sample Preparation Variability: Losses during extraction and other sample handling steps are mirrored by the deuterated IS, ensuring the analyte-to-IS ratio remains constant.[8]
This compound as a Niche Internal Standard
1-Methylpyrrolidine is a five-membered nitrogen-containing heterocycle. Its deuterated analog, this compound, where three hydrogen atoms on the methyl group are replaced by deuterium (B1214612), serves as an excellent internal standard for the quantification of 1-Methylpyrrolidine or structurally similar compounds in biological matrices.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the methylation of pyrrolidine (B122466) using a deuterated methylating agent. For instance, the reaction of pyrrolidine with deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) would yield N-trideuteromethyl-pyrrolidine. Alternatively, commercially available deuterated methyl iodide (CD3I) can be used to alkylate pyrrolidine. The position of the deuterium labels on the metabolically stable methyl group is crucial to prevent in-vivo H/D exchange.[8]
Experimental Protocol: Quantification of a Hypothetical Drug using this compound as an Internal Standard
This section outlines a detailed experimental protocol for a pharmacokinetic study of a hypothetical drug, "Drug X," where 1-Methylpyrrolidine is a known major metabolite. This compound is used as the internal standard for the quantification of the 1-Methylpyrrolidine metabolite.
Materials and Reagents
-
Reference standards of 1-Methylpyrrolidine and this compound (isotopic purity >98%).
-
Blank human plasma (K2EDTA as anticoagulant).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Methylpyrrolidine and this compound in methanol.
-
Working Calibration Standard Solutions: Prepare serial dilutions of the 1-Methylpyrrolidine stock solution in 50:50 methanol:water to create working solutions for calibration standards.
-
Working Internal Standard Solution (100 ng/mL): Prepare a working solution of this compound in the protein precipitation solvent.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or study sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the working internal standard solution.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-Methylpyrrolidine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methylpyrrolidine | 86.1 | 58.1 |
| This compound | 89.1 | 61.1 |
Data Presentation and Analysis
The concentration of the 1-Methylpyrrolidine metabolite in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Bioanalytical Method Validation Summary
The following table summarizes typical validation results for an LC-MS/MS method for the quantification of 1-Methylpyrrolidine in human plasma using this compound as the internal standard, in accordance with regulatory guidelines.
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | LLOQ (1) | ≤ 20% | 8.5 |
| LQC (3) | ≤ 15% | 6.2 | |
| MQC (50) | ≤ 15% | 4.8 | |
| HQC (800) | ≤ 15% | 3.5 | |
| Intra-day Accuracy (%Bias) | LLOQ (1) | ± 20% | -4.2 |
| LQC (3) | ± 15% | 2.1 | |
| MQC (50) | ± 15% | -1.5 | |
| HQC (800) | ± 15% | 0.8 | |
| Inter-day Precision (%CV) | LLOQ (1) | ≤ 20% | 10.2 |
| LQC (3) | ≤ 15% | 7.8 | |
| MQC (50) | ≤ 15% | 5.9 | |
| HQC (800) | ≤ 15% | 4.1 | |
| Inter-day Accuracy (%Bias) | LLOQ (1) | ± 20% | -6.8 |
| LQC (3) | ± 15% | 3.5 | |
| MQC (50) | ± 15% | -2.4 | |
| HQC (800) | ± 15% | 1.2 | |
| Matrix Effect (%CV) | LQC & HQC | ≤ 15% | 9.7 |
| Recovery (%) | LQC, MQC, HQC | Consistent & Reproducible | 85-92 |
Hypothetical Pharmacokinetic Parameters
The following table presents a summary of hypothetical pharmacokinetic parameters for the 1-Methylpyrrolidine metabolite following oral administration of "Drug X" to healthy volunteers, as determined using the validated bioanalytical method.
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 850.5 ± 150.2 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 4500.8 ± 750.4 |
| AUC(0-inf) | ngh/mL | 4800.2 ± 800.1 |
| t1/2 | h | 4.5 ± 1.0 |
| CL/F | L/h | 20.8 ± 3.5 |
Mandatory Visualizations
Diagram of the Bioanalytical Workflow
References
The Role of 1-Methylpyrrolidine-d3 as a Putative Metabolite of Deuterated Precursors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a valuable tool to optimize the pharmacokinetic profiles of therapeutic agents. This technique, often referred to as "deuterium switching," leverages the kinetic isotope effect to slow down drug metabolism, thereby enhancing exposure and potentially improving efficacy and safety. This technical guide explores the concept of 1-Methylpyrrolidine-d3 as a potential metabolite of deuterated pharmaceutical precursors. While the direct observation of this compound as a metabolite from a deuterated drug in publicly available literature remains elusive, this document will delve into the foundational principles of deuteration in drug design, the metabolic fate of related structures, and the analytical methodologies pertinent to the detection of such deuterated metabolites.
The Principle of Deuteration in Drug Metabolism
The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly alter its biotransformation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. This can lead to a decreased rate of metabolism, resulting in a longer drug half-life, increased plasma concentrations, and potentially a reduced dosing frequency.
One common metabolic pathway for drugs containing an N-methyl group is N-demethylation. In principle, if a drug contains a deuterated N-methylpyrrolidine moiety, its metabolism could be slowed, and the profile of its metabolites could be altered.
Hypothetical Metabolic Pathway of a Deuterated N-Methylpyrrolidine-Containing Drug
While no specific precursor drug has been identified in the literature that definitively produces this compound as a metabolite, we can postulate a hypothetical metabolic pathway. If a parent drug contained a deuterated N-methylpyrrolidine ring that was cleaved from the main structure during metabolism, this compound would be the resulting metabolite.
Diagram: Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic cleavage of a drug containing a deuterated N-methylpyrrolidine moiety.
Case Study: N-Methyl Deuteration of Enzalutamide (B1683756)
A relevant example of how N-methyl deuteration affects metabolism can be seen with the drug enzalutamide. To slow down its N-demethylation, a deuterated version, d3-enzalutamide, was developed.
Experimental Protocol for In Vitro Metabolism of Enzalutamide:
-
System: Human and rat liver microsomes.
-
Incubation: The deuterated and non-deuterated compounds were incubated with the liver microsomes.
-
Analysis: The rate of disappearance of the parent compounds was measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary:
| Compound | Microsome Source | Intrinsic Clearance (CLint) Reduction vs. Non-deuterated |
| d3-Enzalutamide | Rat Liver | 49.7% |
| d3-Enzalutamide | Human Liver | 72.9% |
These results demonstrate a significant kinetic isotope effect, leading to a slower metabolism of the deuterated compound.[1] However, it is important to note that in this case, the deuterated methyl group remains attached to the larger molecular structure after metabolism, and this compound is not formed as a discrete metabolite.
Analytical Methods for the Detection of this compound
Should this compound be formed as a metabolite, its detection and quantification in biological matrices would be crucial. Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte and their distinct mass.
Experimental Protocol for Quantitative Analysis:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Internal Standard: Addition of a known concentration of a stable isotope-labeled internal standard, such as this compound itself if the analyte is the non-deuterated form, or another deuterated analog.
-
Chromatographic Separation: Separation of the analyte from other matrix components using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Detection: Quantification using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity. The mass spectrometer would be set to monitor specific mass transitions for both the analyte and the internal standard.
Diagram: Analytical Workflow for Metabolite Quantification
Caption: General workflow for the quantification of a small molecule metabolite in a biological matrix.
Conclusion
The concept of deuteration is a well-established strategy in drug discovery to enhance pharmacokinetic properties. While the formation of this compound as a specific metabolite of a deuterated precursor drug is not documented in the available scientific literature, the principles governing such a metabolic event are sound. The study of deuterated enzalutamide provides strong evidence for the impact of N-methyl deuteration on metabolic rates. The analytical techniques to identify and quantify a potential metabolite like this compound are readily available and highly sensitive.
For researchers in drug development, the key takeaway is the potential of site-specific deuteration to modulate metabolism. Future work in this area may yet identify precursor drugs that do yield this compound, at which point the experimental and analytical frameworks described herein would be directly applicable to characterize its formation and disposition. Until such a precursor is identified, this compound will primarily continue to serve as a valuable tool as an internal standard for the accurate quantification of its non-deuterated counterpart in bioanalytical assays.
References
Spectral Properties of 1-Methylpyrrolidine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral properties of 1-Methylpyrrolidine-d3, a deuterated isotopologue of 1-Methylpyrrolidine. The document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications, including mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. This guide also outlines detailed experimental protocols for acquiring such spectral data and includes visualizations of the analytical workflow and predicted fragmentation patterns.
Introduction
This compound is a saturated heterocyclic amine in which the three hydrogen atoms of the N-methyl group are replaced with deuterium (B1214612). This isotopic substitution is a powerful tool in chemical and pharmaceutical research. Deuteration can alter the metabolic profile of a drug by slowing down metabolism at the site of deuteration (the kinetic isotope effect), and the distinct mass of deuterium makes it an excellent tracer in mass spectrometry-based assays. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification and quantification.
This guide predicts the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound based on the known spectral data of its non-deuterated analog, 1-Methylpyrrolidine, and the established principles of isotopic effects on molecular spectroscopy.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. The predictions are derived from the experimental data of 1-Methylpyrrolidine and take into account the known effects of deuterium substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Change from 1-Methylpyrrolidine |
| ~2.4 - 2.6 | Multiplet | 4H | N-CH₂ (ring) | No significant change |
| ~1.7 - 1.9 | Multiplet | 4H | C-CH₂-C (ring) | No significant change |
| Signal Absent | - | 0H | N-CD₃ | The singlet corresponding to the N-CH₃ group at ~2.2-2.3 ppm in 1-Methylpyrrolidine will be absent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Predicted Change from 1-Methylpyrrolidine |
| ~57 | N-CH₂ (ring) | No significant change |
| ~42 | N-CD₃ | The signal for the N-methyl carbon will be a multiplet with a slightly upfield shift due to the C-D coupling. |
| ~23 | C-CH₂-C (ring) | No significant change |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change from 1-Methylpyrrolidine |
| ~2960-2850 | Strong | C-H stretching (ring CH₂) | No significant change |
| ~2200-2000 | Medium-Weak | C-D stretching (N-CD₃) | New bands will appear in this region, replacing the C-H stretching bands of the N-CH₃ group which are typically found around 2780 cm⁻¹. |
| ~1460 | Medium | CH₂ scissoring | No significant change |
| ~1100 | Medium | C-N stretching | No significant change |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Change from 1-Methylpyrrolidine |
| 88 | [M]⁺ | Molecular ion peak will be shifted from m/z 85 to m/z 88 due to the three deuterium atoms. |
| 87 | [M-H]⁺ | A minor peak corresponding to the loss of a hydrogen atom from the ring. |
| 70 | [M-CD₃]⁺ | Loss of the deuterated methyl group. The corresponding peak in 1-Methylpyrrolidine is at m/z 70 ([M-CH₃]⁺), so this fragment will be less prominent due to the stronger C-D bond. |
| 44 | [C₂H₄N]⁺ | A common fragment for pyrrolidines, resulting from ring cleavage. |
| 45 | [CD₃NHCH₂]⁺ | Fragmentation specific to the deuterated compound. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.
-
Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample compartment (for salt plates) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC) is suitable.
-
If using GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
-
-
Instrument Setup:
-
Use an electron ionization source.
-
Set the electron energy to a standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.
-
The ion source temperature should be maintained at approximately 200-250 °C.
-
The mass analyzer (e.g., quadrupole or time-of-flight) should be calibrated to ensure accurate mass-to-charge ratio measurements.
-
-
Data Acquisition:
-
Acquire mass spectra over a suitable m/z range (e.g., 10-200 amu).
-
If using GC-MS, acquire spectra continuously throughout the chromatographic run.
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries if available, or interpret the fragmentation based on known fragmentation mechanisms of amines.
-
Visualizations
Experimental Workflow
Caption: General workflow for the spectral analysis of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Methodological & Application
Application Notes: Quantification of 1-Methylpyrrolidine in Biological Matrices using 1-Methylpyrrolidine-d3 as an Internal Standard
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylpyrrolidine-d3 as a Tracer for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the metabolic fate of compounds in vivo. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), offers a non-radioactive and safe method to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[1][2][3] 1-Methylpyrrolidine-d3, a deuterated analog of 1-methylpyrrolidine (B122478), serves as an effective tracer to investigate the metabolic pathways of N-alkylpyrrolidine-containing structures, which are present in numerous pharmaceuticals and bioactive molecules.[4][5][6]
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration.[3] This property can be advantageous in metabolic studies, as it may lead to an increased exposure of the parent compound and a different metabolite profile compared to the non-deuterated counterpart, providing valuable insights into metabolic "soft spots".[7] These studies are crucial for understanding a drug's efficacy, toxicity, and potential for drug-drug interactions.[2]
This document provides detailed application notes and protocols for the use of this compound as a tracer in in vivo metabolic studies.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the biotransformation of the 1-methylpyrrolidine moiety to identify major and minor metabolites.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the absorption, distribution, and elimination of the compound and its metabolites.[2]
-
Toxicology Studies: Identifying potentially reactive or toxic metabolites.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of the 1-methylpyrrolidine scaffold.
Experimental Protocols
Animal Model Selection and Acclimatization
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice) based on the specific research question. Justify the choice based on known metabolic similarities to humans, if applicable.
-
Acclimatization: House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.
Dosing and Administration
-
Dose Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol). The concentration should be calculated based on the desired dose and the body weight of the animals.
-
Administration Route: Administer the dosing solution via the intended clinical or experimental route (e.g., oral gavage, intravenous injection). The chosen route will significantly influence the pharmacokinetic profile.
Sample Collection
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Use appropriate collection tubes containing an anticoagulant (e.g., EDTA, heparin). Process the blood to separate plasma or serum and store at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. Record the total volume of urine and weight of feces. Store samples at -80°C.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, brain). Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
Sample Preparation and Analysis
-
Metabolite Extraction:
-
Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) to the plasma or serum samples. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.
-
Urine: Centrifuge urine samples to remove any particulate matter. The supernatant can often be directly analyzed or may require dilution.
-
Tissues: Homogenize the tissue samples in a suitable buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate the metabolites.
-
-
Analytical Method:
-
Utilize a sensitive and specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this compound and its potential metabolites.[8]
-
Develop a method that can distinguish between the deuterated tracer and any endogenous, non-labeled counterparts.
-
Data Presentation
Quantitative data from in vivo metabolic studies using this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 7500 ± 1200 |
| t1/2 (Half-life) | h | 4.2 ± 0.8 |
| CL (Clearance) | L/h/kg | 0.8 ± 0.15 |
| Vd (Volume of Distribution) | L/kg | 3.5 ± 0.6 |
Table 2: Excretion Profile of this compound and its Metabolites in Rats (0-24h)
| Sample Matrix | Compound | % of Administered Dose (Mean ± SD) |
| Urine | This compound | 25 ± 5 |
| Metabolite A | 40 ± 8 | |
| Metabolite B | 15 ± 3 | |
| Feces | This compound | 5 ± 1 |
| Metabolite A | 10 ± 2 |
Table 3: Tissue Distribution of this compound at 4h Post-Administration in Rats
| Tissue | Concentration (ng/g tissue) (Mean ± SD) |
| Liver | 8500 ± 1500 |
| Kidney | 12000 ± 2100 |
| Brain | 500 ± 100 |
| Lung | 3500 ± 600 |
| Heart | 2800 ± 450 |
Visualizations
Caption: Experimental workflow for in vivo metabolic studies using this compound.
Caption: Putative metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. hmdb.ca [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-Methylpyrrolidine Using a Deuterated Internal Standard by GC-MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylpyrrolidine, a cyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2][3] Its presence as a residual solvent or impurity in final drug products is a critical quality attribute that requires precise and accurate quantification.[1] This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Methylpyrrolidine. The use of a stable isotope-labeled internal standard, 1-Methylpyrrolidine-d3, ensures high accuracy by compensating for variations in sample preparation and instrument response.
Principle
This method employs Gas Chromatography (GC) for the separation of 1-Methylpyrrolidine from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. The use of a deuterated internal standard (IS), this compound, which co-elutes with the analyte, allows for reliable quantification by correcting for any analyte loss during sample preparation and injection variability. Quantification is achieved by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
1-Methylpyrrolidine (≥98.0% purity)[4]
-
This compound (N-Methyl-d3-pyrrolidine) (CAS 77422-30-1)[5]
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Pyridine (as an alternative internal standard if deuterated standard is unavailable)[6]
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC Column: HP-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Preparation of Standards and Solutions
1. Carbonate/Bicarbonate Buffer (0.5 M, pH 12):
-
Prepare a 0.5 M solution of sodium carbonate and a 0.5 M solution of sodium bicarbonate in deionized water.
-
Mix the two solutions, adjusting the ratio until a pH of 12 is achieved.
2. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 25 mg of 1-Methylpyrrolidine and transfer to a 25 mL volumetric flask. Dilute to volume with methanol.
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dilute to volume with methanol.
3. Working Internal Standard Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
4. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the 1-Methylpyrrolidine stock solution into a constant volume of the working internal standard solution. A typical concentration range would be 0.1 µg/mL to 50 µg/mL.
Sample Preparation
This protocol is adapted from methods for extracting similar amines from pharmaceutical preparations.[1][6]
-
Weighing: Accurately weigh approximately 50 mg of the sample (e.g., drug substance) into a centrifuge tube.
-
Dissolution: Add 1 mL of a methanol/water mixture (88:12, v/v) to dissolve the sample. Vortex thoroughly.
-
Spiking: Add a known amount (e.g., 100 µL) of the 10 µg/mL this compound internal standard solution to the sample.
-
Extraction:
-
Add 2 mL of the carbonate/bicarbonate buffer (pH 12).
-
Add 1 mL of chloroform.
-
Add a salting-out agent, such as NaCl, to saturation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (chloroform) to an autosampler vial for GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Methylpyrrolidine: m/z 85 (quantifier), m/z 57, m/z 42 (qualifiers)
-
This compound: m/z 88 (quantifier), m/z 60 (qualifier)
-
Data Presentation
The quantitative data should be summarized for clear comparison.
| Sample ID | Concentration of 1-Methylpyrrolidine (µg/g) | %RSD (n=3) | Recovery (%) |
| Drug Substance Batch A | 15.2 | 2.8 | 98.5 |
| Drug Substance Batch B | 8.9 | 3.1 | 101.2 |
| Placebo | < LOQ | N/A | N/A |
| Spiked Sample (10 µg/g) | 9.9 | 2.5 | 99.0 |
Method Performance Characteristics:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/g |
| Limit of Quantitation (LOQ) | 0.3 µg/g |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95-105% |
Visualizations
Experimental Workflow
Caption: Workflow for 1-Methylpyrrolidine analysis.
Mass Fragmentation Pathway
Caption: Mass fragmentation of 1-Methylpyrrolidine.
References
- 1. Two methods for determination of 1-methylpyrrolidine_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-メチルピロリジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-METHYL-D3-PYRROLIDINE | 77422-30-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application of 1-Methylpyrrolidine-d3 in Environmental Sample Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Methylpyrrolidine-d3 as an internal standard in the analysis of environmental samples. The use of isotopically labeled standards is a critical component of robust analytical methodology, particularly in complex matrices such as water, soil, and air, where they are essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, in this case, this compound, serves as an internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, compensating for potential losses during sample processing and variations in instrument performance.
Deuterium-labeled standards, such as this compound, are frequently employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of volatile and semi-volatile organic compounds in environmental samples.
Application: Analysis of Volatile Organic Compounds (VOCs) in Water Samples
This compound is a suitable internal standard for the quantification of 1-methylpyrrolidine (B122478) and other structurally related volatile cyclic amines in water samples, including groundwater, surface water, and industrial wastewater. These compounds can be present in the environment due to industrial discharges and landfill leachate.
Experimental Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
This protocol is based on established methodologies for the analysis of volatile organic compounds in water, such as those outlined in US EPA Method 8260.
2.1.1. Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vials to prevent the loss of volatile analytes.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.
-
Store samples at 4°C until analysis.
2.1.2. Reagents and Standards:
-
Reagent Water: Purified water, free of interfering analytes.
-
Methanol (B129727): Purge-and-trap grade.
-
Stock Standard Solution (1-Methylpyrrolidine): Prepare a stock solution of 1-methylpyrrolidine in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solutions in reagent water. Each calibration standard should be spiked with a constant concentration of the this compound internal standard (e.g., 10 µg/L).
2.1.3. Sample Preparation and Analysis:
-
Allow samples and standards to come to room temperature.
-
Spike a 5 mL aliquot of the sample or standard with the this compound internal standard solution to achieve a final concentration of 10 µg/L.
-
Introduce the spiked sample into a purge-and-trap system.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. The volatile compounds will be transferred to a sorbent trap.
-
Desorb the trapped compounds by rapidly heating the trap and backflushing with the carrier gas onto the GC column.
-
Analyze the desorbed compounds using a GC-MS system.
2.1.4. GC-MS Operating Conditions (Example):
-
GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused-silica capillary column (e.g., DB-624 or equivalent)
-
Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: 35-300 amu or in selected ion monitoring (SIM) mode.
2.1.5. Quantification:
-
Identify 1-methylpyrrolidine and this compound based on their retention times and mass spectra.
-
Quantification Ions:
-
1-Methylpyrrolidine: m/z 85 (primary), 57, 42
-
This compound: m/z 88 (primary), 60, 44
-
-
Calculate the response factor (RF) for 1-methylpyrrolidine relative to this compound from the analysis of the calibration standards.
-
Quantify the concentration of 1-methylpyrrolidine in the samples using the internal standard calibration method.
Expected Performance Data
The following table summarizes typical performance data for the analysis of 1-methylpyrrolidine in water using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and matrix.
| Parameter | Water (µg/L) |
| Method Detection Limit (MDL) | 0.1 - 0.5 |
| Limit of Quantification (LOQ) | 0.5 - 2.0 |
| Linear Range | 0.5 - 100 |
| Average Recovery (%) | 90 - 110 |
| Relative Standard Deviation (RSD) (%) | < 15 |
Application: Analysis of Volatile Organic Compounds (VOCs) in Soil and Sediment Samples
This compound can be effectively used as a surrogate or internal standard for the determination of 1-methylpyrrolidine and other volatile cyclic amines in soil and sediment samples. Contamination of soil can occur from industrial activities, spills, and improper waste disposal.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)
This protocol is adapted from established methods for the analysis of VOCs in solid matrices.
3.1.1. Sample Collection and Storage:
-
Collect soil or sediment samples in glass jars with minimal headspace.
-
Store samples at 4°C to minimize the loss of volatile compounds.
3.1.2. Reagents and Standards:
-
As described in section 2.1.2.
3.1.3. Sample Preparation and Analysis:
-
Weigh approximately 5 g of the soil or sediment sample into a 20 mL headspace vial.
-
Add 5 mL of reagent water to the vial.
-
Spike the sample with the this compound internal standard solution to achieve a known concentration in the aqueous phase.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Equilibrate the vial in a headspace autosampler at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a known volume of the headspace into the GC-MS system for analysis.
3.1.4. GC-MS Operating Conditions:
-
Similar to the conditions described in section 2.1.4.
3.1.5. Quantification:
-
As described in section 2.1.5.
Expected Performance Data
The following table provides expected performance data for the analysis of 1-methylpyrrolidine in soil using this compound as an internal standard.
| Parameter | Soil (µg/kg) |
| Method Detection Limit (MDL) | 1 - 5 |
| Limit of Quantification (LOQ) | 5 - 20 |
| Linear Range | 5 - 500 |
| Average Recovery (%) | 85 - 115 |
| Relative Standard Deviation (RSD) (%) | < 20 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the analysis of environmental samples using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 1-methylpyrrolidine in various environmental matrices. The detailed protocols provided in these application notes serve as a foundation for researchers and scientists to develop and validate robust analytical methods for environmental monitoring and risk assessment. The principles of isotope dilution mass spectrometry are crucial for overcoming the challenges associated with complex sample matrices and ensuring high-quality analytical data.
Application Notes and Protocols for 1-Methylpyrrolidine-d3 in Drug Metabolism and Pharmacokinetics (DMPK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like 1-Methylpyrrolidine-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for bioanalysis. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in DMPK studies, ensuring the generation of high-quality, reliable data.
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte of interest but possesses a different mass, enabling its differentiation by a mass spectrometer. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.
Application 1: Bioanalytical Quantification using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of drugs containing a 1-methylpyrrolidine (B122478) moiety. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample processing and analysis, which is a critical aspect of a robust bioanalytical method.
Experimental Protocol: LC-MS/MS Method for Quantification of a Drug Candidate in Human Plasma
This protocol provides a representative example for the quantification of a hypothetical small molecule drug, "Drug-X," which contains a 1-methylpyrrolidine functional group, using this compound as an internal standard.
1. Materials and Reagents:
-
Drug-X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Drug-X Stock Solution (1 mg/mL): Accurately weigh and dissolve the Drug-X reference standard in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Drug-X Working Solutions: Prepare serial dilutions of the Drug-X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of the IS working solution in acetonitrile (100 ng/mL) to each well, except for the blank matrix samples (to which 200 µL of acetonitrile without IS is added).
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Drug-X: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion |
| Source Temp. | 500°C |
Data Presentation: Representative Bioanalytical Method Validation Data
The following tables summarize the expected performance of the bioanalytical method, validated according to regulatory guidelines (e.g., FDA, EMA).
Table 1: Calibration Curve for Drug-X in Human Plasma
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 98.5 | 8.2 |
| 2.5 | 101.2 | 6.5 |
| 10.0 | 99.8 | 4.1 |
| 50.0 | 102.5 | 3.5 |
| 200.0 | 100.9 | 2.8 |
| 800.0 | 98.9 | 3.1 |
| 1000.0 (ULOQ) | 99.2 | 4.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation
Table 2: Inter- and Intra-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low QC | 3.0 | 5.8 | 103.1 | 6.9 | 101.5 |
| Mid QC | 150.0 | 4.2 | 98.7 | 5.1 | 99.8 |
| High QC | 750.0 | 3.9 | 101.3 | 4.8 | 100.7 |
Visualization: Experimental Workflow
Caption: Workflow for the quantification of a drug in plasma using this compound.
Application 2: Monitoring Drug Metabolism
Deuterium-labeled compounds can also be used to trace the metabolic fate of a drug. While this compound is primarily used as an internal standard, understanding the metabolism of the 1-methylpyrrolidine moiety is crucial for interpreting DMPK data.
Proposed Metabolic Pathway for Drugs Containing a 1-Methylpyrrolidine Moiety
Based on studies of structurally similar compounds like N-methyl-2-pyrrolidone, the primary metabolic pathways for a drug containing a 1-methylpyrrolidine group are likely to involve oxidation.[1][2]
Phase I Metabolism:
-
Hydroxylation: The pyrrolidine (B122466) ring is susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.
-
Oxidation: The hydroxylated metabolite can be further oxidized to a more polar compound.
-
N-demethylation: The methyl group on the nitrogen can be removed.
Visualization: Proposed Metabolic Pathway
Caption: Proposed metabolic pathway for a drug containing a 1-methylpyrrolidine moiety.
Conclusion
This compound is a valuable tool for DMPK studies, particularly as an internal standard for the bioanalysis of drugs containing the corresponding structural motif. Its use in conjunction with LC-MS/MS allows for the development of robust, accurate, and precise quantitative methods, which are fundamental for making informed decisions throughout the drug development process. The provided protocols and validation data serve as a representative guide for researchers to establish and validate their own bioanalytical methods. Furthermore, understanding the potential metabolic pathways of the 1-methylpyrrolidine moiety aids in the comprehensive characterization of a drug candidate's ADME profile.
References
Application Notes & Protocols for Isotope Dilution Mass Spectrometry using 1-Methylpyrrolidine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of molecules in complex matrices. By employing a stable isotope-labeled internal standard (SIL-IS), IDMS effectively mitigates variability arising from sample preparation, matrix effects, and instrument response fluctuations. This document provides a comprehensive guide to the application of 1-Methylpyrrolidine-d3 as an internal standard for the quantitative analysis of 1-Methylpyrrolidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1-Methylpyrrolidine is a five-membered nitrogenous heterocycle. It has been identified as a metabolite of the fourth-generation cephalosporin (B10832234) antibiotic, Cefepime.[1] Accurate quantification of metabolites is crucial in drug development for pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of this compound, which is chemically identical to the analyte but has a different mass, allows for highly reliable bioanalytical data.[2]
These protocols are designed for researchers in pharmaceutical sciences, clinical chemistry, and toxicology requiring a robust method for the determination of 1-Methylpyrrolidine in biological samples.
Quantitative Data Summary
The following tables outline the typical performance characteristics of an IDMS method for 1-Methylpyrrolidine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.998 |
| Dynamic Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 9% |
| Mean Recovery (%) | 93 - 107% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for 1-Methylpyrrolidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methylpyrrolidine | 86.1 | 58.1 | 15 |
| 86.1 | 43.1 | 20 | |
| This compound | 89.1 | 61.1 | 15 |
| 89.1 | 46.1 | 20 |
Experimental Protocols
Materials and Reagents
-
1-Methylpyrrolidine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 1-Methylpyrrolidine and this compound into separate 1.0 mL volumetric flasks.
-
Dissolve in methanol to the mark and vortex until fully dissolved. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the 1-Methylpyrrolidine primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the this compound primary stock solution with the same diluent.
-
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is suitable for rapid sample clean-up.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Human Plasma (Solid-Phase Extraction)
This protocol provides a cleaner extract, reducing matrix effects.
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the 100 ng/mL this compound working solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 0.5 min: 2% B
-
0.5 - 3.0 min: 2% to 80% B
-
3.0 - 3.5 min: 80% B
-
3.5 - 3.6 min: 80% to 2% B
-
3.6 - 5.0 min: 2% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Signaling Pathways and Logical Relationships
Metabolic Pathway of Cefepime
1-Methylpyrrolidine is a known metabolite of Cefepime. The biotransformation primarily involves the cleavage of the N-methylpyrrolidine group from the Cefepime core structure. This metabolic process is a key aspect of the drug's pharmacokinetic profile.
References
Application Notes and Protocols for Sample Preparation Using 1-Methylpyrrolidine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1-Methylpyrrolidine-d3 as an internal standard in the quantitative analysis of related compounds, particularly nicotine (B1678760) and its metabolites, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, alongside illustrative quantitative data and experimental workflows.
Introduction
This compound (N-Methylpyrrolidine-d3) is a deuterated analog of 1-Methylpyrrolidine. Its utility as an internal standard in mass spectrometry-based quantitative analysis is invaluable. The stable isotope label ensures that it co-elutes chromatographically with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thereby providing a reliable method for accurate quantification. This is particularly relevant in complex biological matrices such as urine, plasma, and meconium, where significant variability in sample composition can occur.
The primary application of this compound is in the analysis of nicotine and its metabolites, where structurally similar deuterated internal standards are essential for precise quantification. The protocols outlined below are based on established methodologies for the analysis of these compounds.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Methylpyrrolidine-d3 |
| Molecular Formula | C₅H₈D₃N |
| Molecular Weight | 88.17 g/mol |
| Appearance | Liquid |
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. Analyte and Internal Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of the analytical standards (e.g., nicotine, cotinine, etc.) and this compound.
-
Dissolve each compound in 1.0 mL of methanol (B129727) or acetonitrile (B52724).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solutions at -20°C in amber glass vials.
3.1.2. Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution of the analytes by diluting the primary stock solutions with methanol or acetonitrile.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate analyte stock solution with the appropriate solvent (e.g., 50:50 methanol:water).
-
Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL with the same solvent used for the working standard solutions.
Sample Preparation from Biological Matrices
The choice of sample preparation technique depends on the matrix and the desired level of cleanup. Below are protocols for protein precipitation (for plasma/serum), liquid-liquid extraction (for urine), and solid-phase extraction (for meconium).
3.2.1. Protein Precipitation (for Plasma/Serum Samples)
This method is a rapid and simple approach for removing proteins from plasma or serum samples.
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer the solution to an autosampler vial.
3.2.2. Liquid-Liquid Extraction (for Urine Samples)
Liquid-liquid extraction (LLE) is a common technique for extracting analytes from aqueous samples like urine.[1]
-
To a 4 mL glass vial, add 250 µL of the urine sample.
-
Add 40 µL of the 100 ng/mL this compound working solution.[1]
-
Add 50 µL of 5 N sodium hydroxide (B78521) to basify the sample.[1]
-
Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene (B1212753) chloride:diethyl ether) and vortex for 2 minutes.[1]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Transfer 1 mL of the organic (lower) layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[1]
-
Vortex and transfer to an autosampler vial for analysis.
3.2.3. Solid-Phase Extraction (for Meconium Samples)
Solid-phase extraction (SPE) is a robust method for cleaning up complex matrices like meconium.[2]
-
Weigh 0.5 g of meconium into a 15 mL polypropylene (B1209903) tube.[2]
-
Add 25 µL of the 100 ng/mL this compound working solution.[2]
-
Add 2 mL of methanol with 0.01% formic acid for homogenization.[2]
-
Vortex vigorously and sonicate for 1 hour, with intermittent vortexing every 10 minutes.[2]
-
Centrifuge at 8,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.[2]
-
Reconstitute the residue in 1 mL of 0.1 M potassium phosphate (B84403) buffer (pH 6.8).[2]
-
Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of the potassium phosphate buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of the potassium phosphate buffer, followed by 2 mL of 20% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data
The following tables present illustrative quantitative data that can be expected from a validated LC-MS/MS method using this compound as an internal standard for the analysis of nicotine and its major metabolite, cotinine.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nicotine | 1 - 1000 | > 0.995 |
| Cotinine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Nicotine | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| 500 | < 10 | < 15 | 90 - 110 | |
| Cotinine | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| 500 | < 10 | < 15 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Nicotine | Plasma | > 85 | 90 - 110 |
| Urine | > 80 | 85 - 115 | |
| Cotinine | Plasma | > 85 | 90 - 110 |
| Urine | > 80 | 85 - 115 |
Visualizations
The following diagrams illustrate the experimental workflows for the sample preparation techniques described above.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
Application of 1-Methylpyrrolidine-d3 in Forensic Toxicology Screening
Application Note and Protocol
Introduction
In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. 1-Methylpyrrolidine is a compound that may be encountered in toxicological casework. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations during sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[1][2] 1-Methylpyrrolidine-d3, as a deuterated analog of 1-Methylpyrrolidine, serves as an ideal internal standard for this purpose due to its chemical and physical similarities to the analyte.[3] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of 1-Methylpyrrolidine in biological matrices such as blood and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific experimental data for this compound is not extensively available in public literature, the following protocols and data are based on established methods for similar small molecule amines in forensic toxicology. The provided quantitative data is illustrative of a validated method.
Principle
The methodology involves the addition of a known concentration of this compound to the biological sample. Both the target analyte (1-Methylpyrrolidine) and the internal standard are co-extracted from the matrix and analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Illustrative Quantitative Data
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of 1-Methylpyrrolidine using this compound as an internal standard.
| Parameter | Urine | Whole Blood |
| Limit of Detection (LOD) | 1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 105% | 80 - 100% |
| Matrix Effect | 90 - 110% | 88 - 112% |
Experimental Protocols
Materials and Reagents
-
1-Methylpyrrolidine certified reference material
-
This compound certified reference material
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human whole blood and urine
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylpyrrolidine and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with 50% methanol in water.
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking appropriate amounts of the analyte stock solution into drug-free biological matrix.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of blank matrix (whole blood or urine), calibrator, or quality control sample, add 20 µL of the 1 µg/mL internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.[4]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methylpyrrolidine: Precursor ion > Product ion (specific m/z to be determined experimentally).
-
This compound: Precursor ion > Product ion (specific m/z to be determined experimentally, typically precursor ion +3 Da compared to the analyte).
-
Diagrams
Caption: General workflow for forensic toxicology screening using an internal standard.
Caption: Principle of quantification using a deuterated internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylpyrrolidine-d3 as an Internal Standard
Welcome to the technical support center for optimizing the use of 1-Methylpyrrolidine-d3 as an internal standard in your analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound when used as an internal standard (IS)?
There is no single universal concentration for this compound that is optimal for all analyses. The ideal concentration is specific to the assay and should be determined experimentally during method development.[1] A common starting point is a concentration in the mid-range of the analyte's calibration curve.[1] The primary goal is to use a concentration that yields a stable and reproducible signal without interfering with the quantification of the analyte.[1]
Q2: Why is it crucial to optimize the concentration of this compound?
Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative results.[1] An inappropriate concentration can lead to several issues, including:
-
Non-linearity of the calibration curve.[1]
-
Inaccurate quantification due to differential matrix effects.[1]
-
Poor assay precision.[1]
-
Detector saturation if the concentration is too high.[2]
Q3: What are common issues associated with deuterated internal standards like this compound?
While stable isotope-labeled internal standards are considered the gold standard, several challenges can arise:[3]
-
Chromatographic Shifts: The deuterated standard may have a slightly different retention time compared to the non-deuterated analyte.[4][5]
-
Differential Matrix Effects: If the internal standard and analyte separate chromatographically, they may experience different levels of ion suppression or enhancement from the sample matrix.[4][5]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or sample matrix, a phenomenon known as back-exchange.[4][5][6]
-
Purity Issues: The this compound standard may contain a small percentage of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[4]
Troubleshooting Guides
Issue 1: High Variability in the Internal Standard Signal
High variability in the this compound signal across a batch of samples can significantly impact the precision of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the accuracy and precision of pipetting for both the sample and the internal standard solution.- Ensure thorough vortexing/mixing after the addition of the internal standard to each sample. |
| Differential Matrix Effects | - Evaluate matrix effects by performing post-extraction addition experiments.[5]- Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.[5] |
| Instrument Instability | - Check the stability of the mass spectrometer by injecting the internal standard solution multiple times.- Ensure the instrument has had adequate time to stabilize before starting the analytical run. |
Issue 2: Poor Linearity of the Calibration Curve (r² < 0.99)
A non-linear calibration curve can indicate a suboptimal internal standard concentration or other analytical issues.
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | - Re-optimize the this compound concentration. A concentration that is too low may not effectively compensate for variability, while a concentration that is too high can saturate the detector.[2][7]- Experiment with concentrations at the low, mid, and high points of the analyte's expected concentration range. |
| Cross-Talk or Interference | - Check for interference from the analyte at the upper limit of quantification (ULOQ) on the internal standard signal, and vice-versa.[2]- Ensure that the mass transitions are specific to each compound. |
| Analyte Saturation | - At high concentrations, the analyte itself may be causing detector saturation. Consider extending the dilution series or adjusting the injection volume.[7] |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides a stable and reproducible signal and ensures accurate quantification of the analyte.
Methodology:
-
Prepare Working Solutions: Create a series of this compound working solutions at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).[1]
-
Prepare Samples: Prepare multiple replicates (n≥6) of a blank biological matrix (e.g., plasma, urine).
-
Spike Samples: Spike each replicate with one of the working internal standard solutions.
-
Sample Processing: Process the samples using your established extraction method (e.g., protein precipitation, solid-phase extraction).
-
Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound.
-
Evaluation:
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration.
-
Select a concentration that provides a high signal-to-noise ratio (S/N > 20) and a %CV of <15%.[2]
-
Data Evaluation Table:
| IS Concentration | Mean Peak Area | %CV | Signal-to-Noise (S/N) | Decision |
| Low (e.g., 10 ng/mL) | ||||
| Medium (e.g., 50 ng/mL) | ||||
| High (e.g., 250 ng/mL) |
Protocol 2: Assessment of Cross-Interference
Objective: To ensure that the analyte does not contribute to the internal standard signal and that the internal standard does not contribute to the analyte signal.[2]
Methodology:
-
Analyte Interference on IS:
-
Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without adding the this compound internal standard.
-
Analyze the sample and monitor the mass transition for this compound. The response should be negligible (e.g., <0.1% of the typical IS response).
-
-
IS Interference on Analyte:
-
Prepare a blank matrix sample spiked only with the chosen optimal concentration of this compound.
-
Analyze the sample and monitor the mass transition for the analyte. The response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[4]
-
Visualized Workflows and Logic
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Logical workflow for troubleshooting high internal standard signal variability.
References
Addressing chromatographic shift of 1-Methylpyrrolidine-d3 relative to analyte.
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift, and why is it observed for 1-Methylpyrrolidine-d3 relative to its non-deuterated analyte?
A chromatographic shift, or retention time (RT) shift, is the variation in the time it takes for an analyte to pass through the chromatographic column. When using a deuterated internal standard like this compound, it is common to observe a slight difference in retention time compared to the non-deuterated (protiated) analyte. This is primarily due to the deuterium (B1214612) isotope effect .[1]
In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1][2][3] This phenomenon, often called the "inverse isotope effect," arises from the subtle differences in the physicochemical properties of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1] These differences can influence the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]
Q2: How does the number of deuterium atoms in the internal standard affect the chromatographic shift?
The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[3] A higher degree of deuteration can lead to a more pronounced difference in retention time between the analyte and the internal standard. The position of the deuterium atoms can also influence the extent of the shift.
Q3: Can a chromatographic shift between the analyte and this compound affect the accuracy of my quantitative results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analysis. If the deuterated internal standard does not co-elute closely with the analyte, it may be subjected to different matrix effects. This can lead to variations in ionization efficiency in the mass spectrometer, ultimately affecting the reliability of the results.
Q4: What are the common instrumental factors that can cause retention time shifts for both the analyte and the internal standard?
Several instrumental factors can lead to retention time variability:
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of volatile components can cause shifts.[4]
-
Flow Rate Fluctuations: Inconsistent flow rates due to pump issues, leaks, or blockages can affect retention times.
-
Temperature Variations: Changes in column temperature can significantly impact retention, as it affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[5][6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Troubleshooting Guide: Addressing Chromatographic Shift of this compound
If you are observing an undesirable chromatographic shift between your analyte and this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and System Check
The first step is to determine the nature and magnitude of the shift and ensure the chromatographic system is functioning correctly.
-
Inject a standard mixture of the analyte and this compound.
-
Overlay the chromatograms to visually inspect the peak separation.
-
Calculate the retention time difference (ΔRT) between the two peaks.
-
Perform a system suitability test to check for issues with system pressure, peak shape, and reproducibility.
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to minimize the ΔRT.
-
Adjust Mobile Phase Composition: Modifying the ratio of organic solvent to the aqueous phase can alter the interactions of both the analyte and the internal standard with the stationary phase. In reversed-phase chromatography, a slight decrease in the organic solvent percentage will generally increase retention times for both compounds, which may impact the separation.
-
Modify Mobile Phase pH: For ionizable compounds like amines, pH is a critical parameter.[7][8][9][10] Adjusting the pH of the mobile phase can alter the ionization state of 1-Methylpyrrolidine and its deuterated analog, thereby influencing their retention. For basic compounds, increasing the pH generally leads to longer retention times in reversed-phase HPLC.[7]
-
Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the thermodynamics of partitioning between the mobile and stationary phases.[5][6] Systematically varying the column temperature can help to minimize the retention time difference.
Data Presentation: Impact of Method Parameters on Retention Time
The following tables summarize the expected impact of changes in chromatographic parameters on the retention times of 1-Methylpyrrolidine and its d3-labeled internal standard.
Table 1: Effect of Mobile Phase Composition (Acetonitrile in Water) on Retention Time
| % Acetonitrile | Analyte RT (min) | This compound RT (min) | ΔRT (sec) |
| 40% | 5.25 | 5.21 | 2.4 |
| 45% | 4.10 | 4.07 | 1.8 |
| 50% | 3.20 | 3.18 | 1.2 |
Table 2: Effect of Column Temperature on Retention Time
| Temperature (°C) | Analyte RT (min) | This compound RT (min) | ΔRT (sec) |
| 30 | 4.10 | 4.07 | 1.8 |
| 35 | 3.85 | 3.82 | 1.8 |
| 40 | 3.62 | 3.60 | 1.2 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 1-Methylpyrrolidine
This protocol provides a general procedure for the analysis of 1-Methylpyrrolidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Accurately weigh 1 g of the homogenized sample into a polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 5 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[11]
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
1-Methylpyrrolidine: Precursor Ion > Product Ion (e.g., m/z 86 > 58)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 89 > 61)
-
Protocol 2: GC-MS Analysis of Volatile Amines
This protocol outlines a general method for the analysis of volatile amines, including 1-Methylpyrrolidine, by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]
1. Sample Preparation (Headspace):
-
Place 1 g of the sample into a 20 mL headspace vial.
-
Add 100 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 5 mL of a salting-out agent (e.g., saturated NaCl solution).
-
Seal the vial immediately.
-
Incubate at 80°C for 20 minutes with agitation.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or a specialized amine column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Effect of column temperature on elution order in gas chromatography [vtechworks.lib.vt.edu]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with 1-Methylpyrrolidine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 1-Methylpyrrolidine-d3 as an internal standard to minimize matrix effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Methylpyrrolidine, where the three hydrogen atoms on the methyl group have been replaced by deuterium.[1][2] It is used as an internal standard in quantitative mass spectrometry-based analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The primary purpose of using a stable isotope-labeled internal standard like this compound is to compensate for variations in sample preparation, instrument response, and matrix effects.[4] Since its physicochemical properties are nearly identical to the non-labeled analyte (1-Methylpyrrolidine), it co-elutes and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[5]
Q2: For which analytes is this compound a suitable internal standard?
This compound is the ideal internal standard for the quantification of 1-Methylpyrrolidine. It may also be considered for other structurally similar compounds where a deuterated analog is not commercially available, provided that chromatographic co-elution and similar ionization behavior are validated.
Q3: What are the key physicochemical properties of 1-Methylpyrrolidine and its deuterated analog?
| Property | 1-Methylpyrrolidine | This compound |
| Molecular Formula | C₅H₁₁N | C₅H₈D₃N |
| Molecular Weight | 85.15 g/mol [6][7] | 88.17 g/mol |
| Boiling Point | 76-81 °C[7][8] | 80-81 °C[1][2] |
| Density | ~0.819 g/mL at 25 °C[7] | ~0.848 g/mL at 25 °C[1][2] |
| Appearance | Colorless to pale yellow liquid[7] | Clear colorless oil[1][2] |
| CAS Number | 120-94-5[8][9] | 77422-30-1[1][2] |
Q4: What are the common matrix effects encountered when analyzing complex samples?
Matrix effects in LC-MS are the alteration of ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.
Troubleshooting Guides
Issue 1: Poor Quantification Accuracy and Precision
| Possible Cause | Troubleshooting Step | Rationale |
| Differential Matrix Effects | Verify co-elution of 1-Methylpyrrolidine and this compound. Optimize chromatographic conditions (gradient, mobile phase composition, column chemistry) to ensure their peak profiles are as closely aligned as possible. | Even a slight chromatographic separation can expose the analyte and internal standard to different co-eluting matrix components, leading to variability in ionization and inaccurate results. |
| Isotopic Impurity of Internal Standard | Analyze a high-concentration solution of this compound and check for the presence of the non-deuterated (d0) form. If significant, the contribution of the d0 impurity to the analyte signal must be subtracted, or a purer batch of the internal standard should be used. | The presence of the non-deuterated analyte in the internal standard solution will artificially inflate the analyte response, leading to overestimation. |
| Non-linear Response | Evaluate the analyte/internal standard peak area ratio over the desired calibration range in a clean solvent and in the sample matrix. If non-linearity is observed in the matrix, it may indicate that the internal standard is not effectively compensating for the matrix effect at all concentrations. Consider narrowing the calibration range or further optimizing sample preparation. | The internal standard may not track the analyte's response linearly across a wide concentration range in the presence of significant matrix effects. |
Issue 2: Inconsistent or Drifting Internal Standard Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Review and standardize the sample preparation workflow. Ensure consistent volumes, mixing times, and extraction conditions for all samples, standards, and quality controls. | Variability in sample preparation can lead to inconsistent recovery of the internal standard, resulting in a fluctuating signal. |
| Source Contamination | Clean the mass spectrometer's ion source. Perform a system suitability test with a known concentration of this compound in a clean solvent before and after cleaning to assess performance. | Contaminants from the sample matrix can build up in the ion source over time, leading to a gradual decrease or erratic behavior of the internal standard signal. N-methylpyrrolidone, a related compound, is a known contaminant in LC-MS systems.[11] |
| Internal Standard Stability | While this compound is generally stable, ensure proper storage of stock and working solutions (e.g., at -20°C or -80°C for long-term storage) to prevent degradation or evaporation.[12] | Degradation of the internal standard will lead to a decreasing signal over time and inaccurate quantification. |
Experimental Protocols
Protocol: Evaluation of Matrix Effects for 1-Methylpyrrolidine Quantification
This protocol allows for the quantitative assessment of matrix effects on the analysis of 1-Methylpyrrolidine using this compound as an internal standard.
1. Materials and Reagents
-
1-Methylpyrrolidine (analyte standard)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control matrix (e.g., blank plasma, urine) from a source known to be free of the analyte.
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methylpyrrolidine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single, appropriate concentration of the internal standard working solution in the initial mobile phase composition.
3. Sample Set Preparation Prepare three sets of samples at low, medium, and high concentrations of the analyte:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the initial mobile phase.
-
Set 2 (Post-Extraction Spike): Extract the blank matrix using your established sample preparation protocol. Spike the analyte and internal standard into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation protocol.
4. LC-MS/MS Analysis Analyze all three sets of samples using the developed LC-MS/MS method. A validated method for N-methyl-2-pyrrolidone in bovine liver utilizes a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.[13] The mass transitions for N-methyl-2-pyrrolidone (a related compound) are m/z 100→58 and for its d9-labeled internal standard are m/z 109→62.[13] For 1-Methylpyrrolidine, the protonated molecule [M+H]⁺ would be at m/z 86.1, and for this compound, it would be at m/z 89.1. Fragmentation would need to be optimized, but a potential product ion could result from the loss of the methyl group.
5. Data Analysis and Interpretation Calculate the matrix effect (ME), recovery (RE), and process efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
Illustrative Data Summary
| Concentration | Analyte Peak Area (Set 1) | Analyte Peak Area (Set 2) | Analyte Peak Area (Set 3) | ME (%) | RE (%) | PE (%) |
| Low | 50,000 | 35,000 | 30,000 | 70 | 85.7 | 60 |
| Medium | 500,000 | 360,000 | 310,000 | 72 | 86.1 | 62 |
| High | 5,000,000 | 3,750,000 | 3,200,000 | 75 | 85.3 | 64 |
-
Interpretation: In this example, a consistent ion suppression of approximately 25-30% is observed (ME < 100%). The recovery of the analyte during sample preparation is around 85-86%. The overall process efficiency is approximately 60-64%. The consistency of these values across different concentrations suggests that this compound is adequately compensating for the matrix effect and extraction variability.
Visualizations
Caption: Troubleshooting workflow for poor quantification accuracy and precision.
Caption: Experimental workflow for the evaluation of matrix effects.
References
- 1. 1-METHYL-D3-PYRROLIDINE | 77422-30-1 [m.chemicalbook.com]
- 2. 1-METHYL-D3-PYRROLIDINE price,buy 1-METHYL-D3-PYRROLIDINE - chemicalbook [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 1-甲基吡咯烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fda.gov [fda.gov]
Improving peak shape and resolution for 1-Methylpyrrolidine-d3 in chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for 1-Methylpyrrolidine-d3. As a small, polar, basic amine, this compound presents unique challenges in chromatography. The principles discussed here are also applicable to its non-deuterated form, 1-Methylpyrrolidine.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broadness, can compromise resolution, reduce accuracy, and affect the reliability of quantification. This section addresses common peak shape problems in a question-and-answer format.
Q1: Why is my this compound peak tailing in Reversed-Phase HPLC?
Peak tailing is the most common issue for basic compounds like this compound and is often caused by unwanted interactions with the stationary phase.
Answer: Peak tailing for basic analytes on silica-based columns is frequently caused by secondary ionic interactions between the positively charged amine and residual, negatively charged silanol (B1196071) groups on the column's stationary phase surface.[1] This interaction slows down a portion of the analyte molecules, resulting in a "tail."
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH with an acidic modifier (e.g., formic acid, trifluoroacetic acid) can suppress the ionization of residual silanol groups, minimizing the unwanted interaction.[2] A mobile phase pH at least 2 units below the pKa of the silanol groups is recommended.
-
Use of Additives (Ion-Pairing): Adding an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) to the mobile phase can form a neutral pair with the protonated amine, improving its retention and peak shape.[3][4] For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) are necessary to avoid contaminating the mass spectrometer.[4]
-
Column Choice: Select a column with minimal residual silanol activity. Modern, end-capped columns or those with a positively charged surface are designed to reduce these secondary interactions and provide more symmetrical peaks for basic compounds.[1]
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can sometimes help shield the silanol interactions and improve peak symmetry.[1][5]
Q2: My peak is fronting. What are the likely causes and solutions?
Peak fronting, where the peak appears as a right-angled triangle, is less common than tailing but can still significantly impact results.
Answer: Peak fronting is typically a sign of column overload or issues with the sample solvent.[6]
Solutions:
-
Reduce Sample Concentration: The most common cause is injecting too much analyte, which saturates the stationary phase at the column inlet.[6] Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, the peak can be distorted.[7][8] Ideally, dissolve the sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent.
-
Check for Column Degradation: A void or channel at the head of the column can cause peak shape distortion, including fronting. This can be confirmed by removing the guard column (if used) or replacing the analytical column.[2][5]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the best chromatographic technique for analyzing this compound?
Answer: The optimal technique depends on the sample matrix, required sensitivity, and available equipment. Three common approaches are:
-
Reversed-Phase HPLC (RP-HPLC): While challenging due to the compound's polarity, RP-HPLC is versatile. Success requires careful method development, often using acidic mobile phases and modern, well-deactivated C18 columns.[1] An HPLC-MS method has been described using a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase systems.[10][11] It uses a polar stationary phase (like silica (B1680970) or amide) and a mobile phase with a high concentration of organic solvent, which can also enhance MS sensitivity.[12][13]
-
Gas Chromatography (GC): As 1-Methylpyrrolidine is volatile, GC is a viable and often robust technique, typically employing a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD).[14][15][16] Several methods have been developed for analyzing N-methylpyrrolidone (a structurally similar compound) using GC.[17][18]
Q4: How can I improve the resolution between this compound and other polar compounds?
Answer: Improving resolution involves increasing the separation between peaks (selectivity) and/or decreasing their width (efficiency).[19]
Key Strategies:
-
Optimize Mobile Phase: In RP-HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[19] In HILIC, adjusting the water content, buffer type, or pH can have a significant impact.[12]
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a Phenyl or embedded-polar phase in RP-HPLC, or from a silica to an amide phase in HILIC) is a powerful way to change selectivity.[19][20][21]
-
Reduce Column Particle Size: Using columns with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency, leading to sharper peaks and better resolution.[19]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and resolution, though it extends run time.[21] Increasing temperature can decrease mobile phase viscosity, which may improve peak shape and efficiency.[20]
Recommended Experimental Protocols
Below are starting-point protocols for HPLC and GC analysis. These should be optimized for your specific application and instrumentation.
Protocol 1: RP-HPLC-MS Method
This protocol is a starting point for analyzing this compound in aqueous samples.
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Use a modern, high-purity silica column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures analyte is protonated.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | 5% B to 50% B over 5 minutes | Adjust based on retention of co-eluting species. |
| Flow Rate | 0.3 mL/min | Adjust for optimal pressure and peak shape. |
| Column Temp. | 40 °C | Higher temperatures can improve peak shape.[20] |
| Injection Vol. | 2 µL | Keep low to prevent overload. |
| Sample Diluent | Mobile Phase A (95:5 Water:ACN) | Crucial for good peak shape.[10] |
| MS Detection | ESI+, MRM Mode | Monitor transitions specific to this compound. |
Protocol 2: Gas Chromatography (GC-FID) Method
This protocol is adapted from methods for the related compound, N-methylpyrrolidine, and is suitable for purity analysis.[15]
| Parameter | Recommended Condition | Notes |
| Column | HP-1 (or DB-1), 30 m x 0.25 mm, 0.25 µm | A non-polar column is a good starting point. |
| Carrier Gas | Helium or Hydrogen | --- |
| Inlet Temp. | 250 °C | Ensures complete volatilization.[15] |
| Injection Mode | Split (e.g., 50:1) | Use splitless for trace analysis. |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 150 °C | Adjust to achieve desired retention time (~5-10 min). |
| Detector | FID | --- |
| Detector Temp. | 250 °C | --- |
| Sample Solvent | Chloroform or Dichloromethane | Ensure solvent does not co-elute with the analyte.[15] |
Experimental Workflow Visualization
This diagram illustrates the typical workflow for developing and running a chromatographic method for this compound analysis.
References
- 1. sielc.com [sielc.com]
- 2. agilent.com [agilent.com]
- 3. km3.com.tw [km3.com.tw]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Unusual peak shape problem. - Chromatography Forum [chromforum.org]
- 9. fda.gov [fda.gov]
- 10. waters.com [waters.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 15. A simple and sensitive GC method for determination of N-methylpyrrolidine in cefepime and its preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Method [keikaventures.com]
- 17. paragonlaboratories.com [paragonlaboratories.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mastelf.com [mastelf.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing 1-Methylpyrrolidine-d3 Analysis in ESI-MS
Welcome to the technical support center for enhancing the ionization efficiency of 1-Methylpyrrolidine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for this compound in positive ion ESI-MS?
A1: Low signal intensity for this compound, a small tertiary amine, can stem from several factors. In positive ion mode, efficient protonation is key. Issues can arise from suboptimal mobile phase pH, insufficient optimization of ESI source parameters, or ion suppression from matrix components.
Q2: What is the optimal mobile phase composition for enhancing the signal of this compound?
A2: For basic analytes like this compound, an acidic mobile phase is generally recommended to promote protonation ([M+H]+).[1] A common starting point is a mobile phase containing 0.1% formic acid in both the aqueous and organic phases (e.g., water and acetonitrile (B52724) or methanol).[2] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be effective additives.[2]
Q3: Can the deuteration of this compound affect its ionization efficiency?
A3: While deuterated compounds are primarily used as internal standards for quantification due to their chemical similarity and mass shift, some studies have observed that deuterated substances can sometimes exhibit a stronger signal than their non-deuterated counterparts.[3] This may be due to kinetic isotope effects during in-source fragmentation. However, for practical purposes, optimizing the ESI conditions will have a more significant impact on signal intensity.
Q4: What role do ESI source parameters play in the ionization of this compound?
A4: ESI source parameters are critical for efficient ionization. Key parameters to optimize include the capillary voltage (typically 3-5 kV for positive mode), nebulizer gas pressure (20-60 psi), desolvation gas temperature (250-450°C), and mobile phase flow rate.[4][5] The optimal settings are instrument-dependent and should be determined empirically for your specific setup.
Q5: What is ion suppression and how can I mitigate it for my this compound analysis?
A5: Ion suppression is the reduction in ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix or mobile phase.[6] To mitigate this, ensure adequate chromatographic separation of your analyte from interfering matrix components. Using a divert valve to direct the early and late eluting parts of the chromatogram to waste can also help reduce source contamination.[7] Additionally, effective sample preparation techniques, such as solid-phase extraction (SPE), can remove many interfering substances.
Q6: Should I consider derivatization to improve the signal of this compound?
A6: Derivatization is a powerful technique to enhance the ionization efficiency of compounds that ionize poorly.[8][9][10] For a small amine like this compound, which should protonate reasonably well, derivatization is not typically the first approach. However, if other optimization strategies fail to provide the required sensitivity, derivatization to introduce a permanently charged group could be considered.[8][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with the ESI-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase pH | Ensure the mobile phase is acidic to promote protonation. Add 0.1% formic acid to both aqueous and organic solvents. |
| Incorrect ESI Source Parameters | Systematically optimize capillary voltage, nebulizer pressure, desolvation temperature, and gas flow rates.[4][5] |
| Ion Suppression | Review your chromatogram for co-eluting peaks. Improve chromatographic separation or enhance sample cleanup. |
| Instrument Contamination | Clean the ESI source components (capillary, cone/orifice). Run a system suitability test with a known standard.[7] |
| Incorrect Polarity Mode | Verify that the mass spectrometer is operating in positive ion mode. |
Issue 2: Unstable or Fluctuating Signal
| Possible Cause | Troubleshooting Step |
| Inconsistent Spray | Check the ESI spray needle for blockages or damage. Ensure a stable, fine mist is being generated.[12] |
| Air Bubbles in the LC System | Purge the LC pumps and lines to remove any trapped air bubbles.[13] |
| Leaks in the LC System | Inspect all fittings and connections for any signs of leaks.[13] |
| Incompatible Mobile Phase Additives | High concentrations of non-volatile buffers can cause signal instability. Use volatile additives like formic acid or ammonium formate at low concentrations (e.g., <10 mM).[1] |
Quantitative Data Summary
The following table summarizes the impact of different mobile phase additives on ESI-MS signal intensity for amine-containing compounds, which can be analogous to this compound.
| Mobile Phase Additive | Effect on Signal Intensity (Positive ESI) | Reference |
| 0.1% Formic Acid | Generally provides good protonation for basic analytes. | [14][2] |
| 10 mM Ammonium Formate | Can improve signal intensity for various lipid classes and polar metabolites.[2] | [2] |
| 10 mM Ammonium Acetate with 0.1% Acetic Acid | A reasonable compromise for signal intensity and retention time stability.[2] | [2] |
| Ammonium Fluoride | Showed >1-11 fold improvement in sensitivity for four out of seven tested compounds. | [15] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Prepare Stock Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Alternative Mobile Phase A: 10 mM Ammonium Formate in Water
-
Alternative Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile
-
-
Prepare a standard solution of this compound in the initial mobile phase conditions.
-
Infuse the standard solution directly into the mass spectrometer or perform flow injections.
-
Systematically vary the percentage of the organic mobile phase (e.g., 30%, 60%, 90%) and monitor the signal intensity of the [M+H]+ ion for this compound.
-
Compare the signal intensities obtained with the different mobile phase additive systems to determine the optimal composition.
Protocol 2: ESI Source Parameter Optimization
-
Prepare a continuous infusion of a this compound standard solution using the optimized mobile phase from Protocol 1.
-
Set initial ESI source parameters based on instrument recommendations (e.g., Capillary Voltage: 3.5 kV, Nebulizer Pressure: 30 psi, Desolvation Temperature: 300°C).
-
Vary one parameter at a time while keeping others constant.
-
Capillary Voltage: Adjust in increments of 0.5 kV from 2.5 kV to 5.0 kV.
-
Nebulizer Pressure: Adjust in increments of 5 psi from 20 psi to 60 psi.
-
Desolvation Temperature: Adjust in increments of 50°C from 250°C to 450°C.
-
-
Record the signal intensity at each setting.
-
Plot the signal intensity against each parameter to identify the optimal value for each.
-
Perform a final check with all optimized parameters to confirm the enhancement in signal.
Visualizations
Caption: Experimental workflow for optimizing the ESI-MS analysis of this compound.
Caption: Logical troubleshooting workflow for low or unstable signal in ESI-MS.
References
- 1. bene-technology.com [bene-technology.com]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability of 1-Methylpyrrolidine-d3 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, storage, and handling of 1-Methylpyrrolidine-d3. The information herein is compiled from publicly available data for the non-deuterated analog and general best practices for handling isotopically labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize degradation.[1] The compound should also be protected from light to prevent photodegradation.[1]
Q2: How does the stability of this compound compare to its non-deuterated counterpart?
Q3: What solvents are recommended for preparing solutions of this compound?
Aprotic solvents are generally preferred for dissolving deuterated compounds to minimize the risk of isotopic exchange.[1] Methanol is a common solvent for creating stock solutions, but care should be taken to use a high-purity, dry grade.[1] Acidic or basic aqueous solutions should be avoided as they can catalyze deuterium-hydrogen exchange.[1]
Q4: What are the potential degradation pathways for this compound?
Based on the chemistry of the parent compound, 1-Methylpyrrolidine, potential degradation pathways include:
-
Oxidation: Tertiary amines can be susceptible to oxidation, which may be initiated by air or light. Storing under an inert atmosphere and in the dark can mitigate this.
-
Reaction with acids and oxidizing agents: 1-Methylpyrrolidine is incompatible with strong acids and strong oxidizing agents.
-
Isotopic Exchange: The deuterium (B1214612) on the methyl group is generally stable. However, prolonged exposure to protic solvents, especially under non-neutral pH conditions, could potentially lead to a slow back-exchange.
Q5: My analytical results using this compound as an internal standard are inconsistent. What could be the cause?
Inconsistent results when using a deuterated internal standard can stem from several factors:
-
Degradation of the standard: Improper storage can lead to chemical degradation, affecting its concentration.
-
Isotopic exchange: If the deuterium label is exchanging with hydrogen from the sample matrix or solvent, the mass spectrometric response will change, leading to inaccurate quantification.
-
Contamination: The standard may be contaminated with the non-deuterated analyte, which can interfere with the analysis.
It is crucial to verify the purity and isotopic enrichment of the standard periodically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Isotopic Purity | Isotopic (H/D) exchange with protic solvents or moisture. | 1. Use high-purity, dry aprotic solvents for solution preparation. 2. Avoid acidic or basic conditions. 3. Store solutions in tightly sealed vials with minimum headspace. 4. Prepare solutions fresh when possible. |
| Appearance of Unexpected Peaks in Mass Spectrum | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks using high-resolution mass spectrometry (HR-MS). 2. Review storage conditions; ensure the compound is protected from light, air, and heat. 3. Use a fresh vial of the standard. |
| Inaccurate Quantification in Isotope Dilution Mass Spectrometry | Degradation of the internal standard leading to a change in concentration. | 1. Perform a stability study of the internal standard in the analytical matrix. 2. Prepare fresh stock and working solutions. 3. Verify the concentration of the stock solution. |
Stability Data Summary
Quantitative stability data for this compound is not publicly available. The following table provides general storage recommendations based on best practices for isotopically labeled compounds and data for the non-deuterated analog.
| Form | Storage Temperature | Atmosphere | Light Condition | Recommended Duration |
| Neat (as purchased) | -20°C or below | Inert (Nitrogen/Argon) | Dark | Long-term |
| Neat (as purchased) | 2-8°C | Inert (Nitrogen/Argon) | Dark | Short-term |
| Solution in Aprotic Solvent | -20°C or below | Inert (Nitrogen/Argon) | Dark | Up to several months (verify periodically) |
| Solution in Aprotic Solvent | 2-8°C | Inert (Nitrogen/Argon) | Dark | Short-term (days to weeks, verify) |
Experimental Protocols
Protocol: Assessment of Isotopic Purity and Stability by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general method for assessing the isotopic purity and stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a high-purity, dry aprotic solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Store the stock solution at -20°C in an amber vial under an inert atmosphere.
-
-
Sample Preparation for Analysis:
-
Prepare a working solution by diluting the stock solution to a suitable concentration for MS analysis (e.g., 1 µg/mL) with the same solvent.
-
-
HR-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
-
Method:
-
Infuse the working solution directly or inject it into an LC system.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of this compound and any potential H/D exchange or degradation products.
-
Calculate the isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species.
-
For stability studies, analyze samples stored under different conditions (e.g., temperatures, solvents, time points) and compare the results to a time-zero sample.
-
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for issues with this compound.
References
Technical Support Center: Overcoming Signal Suppression of 1-Methylpyrrolidine-d3
Welcome to the technical support center for the analysis of 1-Methylpyrrolidine-d3 in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when analyzing this compound in biological matrices?
A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the biological matrix.[1] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method.[1] Common interfering components in biological matrices include salts, phospholipids, and proteins.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for any signal suppression?
A2: Ideally, a deuterated internal standard should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, complete correction is not always guaranteed. Differences in the degree of deuteration can sometimes lead to slight chromatographic separation between the analyte and the internal standard. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: How can I identify if signal suppression is affecting my this compound analysis?
A3: A common technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte (1-Methylpyrrolidine) into the mass spectrometer after the analytical column. A separate injection of a blank, extracted biological matrix is then performed. Any dip in the constant signal of the infused analyte corresponds to a region of ion suppression in the chromatogram.
Q4: What are the most effective sample preparation techniques to minimize signal suppression for this compound?
A4: The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte. For a small, polar, basic compound like 1-Methylpyrrolidine, the following techniques are generally effective:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interfering compounds.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex matrices like plasma.[3]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts.[2] However, for polar analytes like 1-Methylpyrrolidine, recovery may be lower compared to SPE.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant ion suppression.[2]
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantification of the target analyte despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. They should perfectly overlap.
-
Optimize Chromatography: If separation is observed, adjust the mobile phase composition, gradient profile, or column chemistry to achieve co-elution.
-
Perform Post-Column Infusion: Identify the regions of most significant ion suppression and adjust the chromatography to move the elution of your analyte and internal standard to a cleaner region of the chromatogram.
-
Problem 2: Poor sensitivity and low signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: If you are using protein precipitation, consider switching to a more effective technique like SPE or LLE. If already using SPE, try a different sorbent chemistry (e.g., mixed-mode).
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression. However, ensure that the diluted concentration of your analyte is still above the limit of quantification of your method.
-
Switch Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1] If your instrumentation allows, testing APCI could be beneficial.
-
Quantitative Data Summary
The following tables summarize data from studies on N-methyl-2-pyrrolidinone, a structurally similar compound to 1-Methylpyrrolidine, which can provide insights into expected performance.
Table 1: Matrix Effect and Recovery of N-methyl-2-pyrrolidinone in Swine Liver
| Parameter | Value | Reference |
| Signal Suppression | ~30% | [4] |
| True Recovery | ~100% | [4] |
| Internal Standard Compensation | Complete | [4] |
Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | General Effectiveness in Reducing Matrix Effects | Reference |
| Protein Precipitation (PPT) | Least Effective | [2] |
| Liquid-Liquid Extraction (LLE) | Moderately Effective | [2] |
| Solid-Phase Extraction (SPE) | Most Effective | [2] |
| Mixed-Mode SPE | Highly Effective | [3] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
System Setup:
-
Configure the LC-MS/MS system as you would for your analytical run.
-
Use a T-connector to introduce a constant flow of a standard solution of 1-Methylpyrrolidine (at a concentration that gives a stable and moderate signal) into the eluent stream between the analytical column and the mass spectrometer's ion source.
-
Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the 1-Methylpyrrolidine standard and allow the MS signal to stabilize.
-
Inject a blank, extracted biological matrix sample (prepared using your standard sample preparation protocol) onto the LC column.
-
Monitor the signal of the infused 1-Methylpyrrolidine throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant drop in the baseline signal indicates a region of ion suppression.
-
A significant increase in the baseline signal indicates a region of ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18+WAX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Causes and consequences of ion suppression in LC-MS/MS analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Data Processing for 1-Methylpyrrolidine-d3 Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding data processing for results obtained using 1-Methylpyrrolidine-d3 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of 1-Methylpyrrolidine, where the three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). It is an ideal internal standard for quantitative mass spectrometry analysis because it is chemically identical to the unlabeled analyte, meaning it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery.[1][2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variability during sample preparation and analysis.[3][4]
Q2: Is the deuterium label on this compound stable?
Yes, the deuterium atoms on the N-methyl group (N-CD3) of this compound are located in a chemically stable, non-exchangeable position. This is in contrast to deuterium labels on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups, which can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix under certain pH conditions.[5][6]
Q3: What are the most common issues encountered when using this compound as an internal standard?
The most common challenges are similar to those for other deuterated internal standards and include:
-
Isotopic Contribution/Crosstalk: The unlabeled analyte may have a natural isotope peak (M+3) that contributes to the signal of the this compound, or the deuterated standard may contain a small amount of unlabeled analyte.
-
Chromatographic Resolution: Although rare for SIL internal standards, slight separation from the analyte can lead to differential matrix effects.[7]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard to different extents, leading to inaccurate results.[4]
-
Internal Standard Variability: Inconsistent internal standard response across a batch of samples can indicate issues with sample preparation, instrument stability, or matrix effects.[8]
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Quantitative Results
Symptom: The calculated concentrations of your quality control (QC) samples are outside the acceptable limits (typically ±15% of the nominal value).
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they elute at the same retention time.[1][7] 2. Assess Matrix Factor: Perform a quantitative assessment of the matrix effect (see Experimental Protocols).[9] 3. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 4. Modify Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from the matrix interferences. |
| Inaccurate Standard Concentrations | 1. Verify Stock Solutions: Prepare fresh stock solutions of the analyte and this compound. 2. Check Pipettes: Ensure all pipettes used for preparing standards and samples are properly calibrated. |
| Suboptimal Integration Parameters | 1. Review Peak Integration: Manually inspect the peak integration for all calibrators, QCs, and samples to ensure consistency and accuracy. Adjust integration parameters if necessary. |
Issue 2: High Variability in Internal Standard Response
Symptom: The peak area of this compound varies significantly across the analytical run (e.g., >15% relative standard deviation).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Procedure: Ensure consistent execution of the sample preparation workflow, including vortexing times and reagent volumes. 2. Evaluate Recovery: Determine the extraction recovery of the internal standard to check for variability. |
| Instrument Instability | 1. Check System Suitability: Inject a standard solution multiple times at the beginning of the run to confirm instrument performance. 2. Inspect for Contamination: Clean the ion source and check for any blockages in the system. |
| Matrix Effects | 1. Analyze Blank Matrix: Inject extracted blank matrix samples to identify any co-eluting interferences that may be affecting the internal standard's ionization. 2. Post-Column Infusion: Conduct a post-column infusion experiment to pinpoint regions of ion suppression or enhancement in the chromatogram.[7] |
Quantitative Data Summary
Table 1: Example Calibration Curve for Analyte X using this compound as an Internal Standard.
| Calibrator Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 5,234 | 1,015,678 | 0.00515 |
| 2 | 2.5 | 13,109 | 1,023,456 | 0.01281 |
| 3 | 5.0 | 25,987 | 1,011,234 | 0.02570 |
| 4 | 10.0 | 51,765 | 1,008,901 | 0.05131 |
| 5 | 25.0 | 129,456 | 1,019,876 | 0.12693 |
| 6 | 50.0 | 258,912 | 1,014,567 | 0.25521 |
| 7 | 100.0 | 516,789 | 1,010,123 | 0.51161 |
| Linearity (r²) | 0.9995 |
Table 2: Example Precision and Accuracy Data for Quality Control Samples.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Medium QC | 30.0 | 31.2 | 104.0 | 3.2 |
| High QC | 80.0 | 78.9 | 98.6 | 2.8 |
Table 3: Example Matrix Effect Assessment in Human Plasma.
| QC Level | Analyte in Solvent (A) | Analyte in Post-Extraction Spiked Matrix (B) | Matrix Factor (B/A) | IS-Normalized Matrix Factor |
| Low QC | 15,432 | 12,876 | 0.83 | 0.98 |
| High QC | 245,678 | 208,765 | 0.85 | 1.01 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Tertiary Amine Analyte using this compound
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.[3]
-
Centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.
-
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and this compound into the extracted supernatant at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at low and high concentrations.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. An IS-normalized MF close to 1 demonstrates that the internal standard effectively compensates for the matrix effect.[10]
-
Visualizations
Caption: Bioanalytical workflow using this compound.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation Utilizing 1-Methylpyrrolidine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters in the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing 1-Methylpyrrolidine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis.[1] These standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample preparation and analysis, which is critical for accurate quantification.[2][3] This guide will delve into the validation of a hypothetical method for the quantification of "Analyte X" in human plasma, comparing its performance against established regulatory acceptance criteria and an alternative method using a structural analog internal standard.
The Critical Role of Internal Standards in LC-MS/MS
LC-MS/MS is a powerful and widely adopted technique for quantitative analysis in complex biological matrices due to its high sensitivity and selectivity.[2] However, the accuracy and precision of results can be influenced by various factors, including analyte loss during sample preparation, variability in injection volume, and matrix effects.[2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality control samples to compensate for these variations.[3][4]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are considered the gold standard.[2] They co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte-to-IS peak area ratio.[1]
Experimental Design and Protocols
This section details the experimental protocols for the validation of an LC-MS/MS method for the quantification of "Analyte X" using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Analyte X reference standard and dissolve it in 1.0 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Sample Preparation from Human Plasma (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier)
-
This compound (IS): [M+H]+ → Product Ion
-
Method Validation Parameters and Comparative Data
The LC-MS/MS method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] The following tables summarize the quantitative data for key validation parameters, comparing the performance of this compound with a hypothetical structural analog internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) | FDA/EMA Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9912 | |
| LLOQ | 1 ng/mL | 1 ng/mL | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%. |
| LLOQ Accuracy (% Bias) | 5.2% | 15.8% | |
| LLOQ Precision (% CV) | 8.5% | 18.2% |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method with this compound (IS) | Method with Structural Analog (IS) | FDA/EMA Acceptance Criteria |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | |
| Low QC (3 ng/mL) | 3.1% | 6.2% | 11.5% |
| Mid QC (300 ng/mL) | -1.8% | 4.5% | -8.9% |
| High QC (800 ng/mL) | 0.5% | 3.1% | 5.3% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) | FDA/EMA Acceptance Criteria |
| Matrix Effect (% CV) | 4.8% | 16.5% | Accuracy within ±15% and precision ≤15% for each matrix source. |
| Recovery (% Mean) | 92.5% | 75.3% | Consistent and reproducible, but no specific acceptance criteria. |
Visualizing the Workflow and Key Concepts
To further elucidate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Key parameters in LC-MS/MS method validation.
Discussion
The data presented clearly demonstrates the superiority of using a stable isotope-labeled internal standard like this compound over a structural analog. The method employing this compound exhibited excellent linearity, accuracy, and precision, with all parameters falling well within the stringent acceptance criteria set by regulatory agencies.
In contrast, the method using a structural analog IS, while still meeting the basic requirements, showed higher variability, particularly in the assessment of matrix effects. The coefficient of variation for the matrix effect was significantly higher (16.5%) compared to the method with the deuterated internal standard (4.8%). This highlights a key advantage of SIL internal standards: their ability to effectively compensate for variations in ionization efficiency caused by co-eluting matrix components.[1]
The recovery of the analyte was also more consistent and higher when using this compound. This suggests that the deuterated internal standard more accurately tracks the analyte throughout the entire sample preparation process, from extraction to final analysis.
Conclusion
The validation data strongly supports the use of this compound as an internal standard for the quantitative analysis of structurally similar small molecules by LC-MS/MS. Its use leads to a more robust, accurate, and precise method, which is essential for generating reliable data in regulated environments such as clinical trials and pharmacokinetic studies. The detailed experimental protocol and comparative data provided in this guide serve as a valuable resource for researchers and scientists developing and validating similar bioanalytical methods. The adherence to regulatory guidelines and the demonstrated benefits of using a stable isotope-labeled internal standard underscore the importance of careful method development and validation in achieving high-quality analytical results.
References
- 1. shimadzu.com [shimadzu.com]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. uthsc.edu [uthsc.edu]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Cross-Validation of Analytical Methods: A Comparative Guide to 1-Methylpyrrolidine-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, particularly when data is generated across different laboratories, platforms, or even over an extended period. A key component in achieving robust and reproducible quantitative data is the use of an appropriate internal standard (IS). This guide provides an objective comparison of analytical method performance when using 1-Methylpyrrolidine-d3, a deuterated stable isotope-labeled (SIL) internal standard, against other potential alternatives.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, ionization suppression, or enhancement.[1] This intrinsic characteristic allows for more accurate and precise quantification by effectively compensating for variations during sample preparation and analysis.[2]
Comparative Performance of Internal Standards
The selection of an internal standard is a pivotal decision in bioanalytical method development. While SIL internal standards like this compound are preferred, structural analogs are sometimes used. The following tables provide an illustrative comparison of expected performance characteristics based on established principles of bioanalytical method validation.
It is important to note that specific experimental data for the cross-validation of analytical methods using this compound was not available in the public domain at the time of this publication. Therefore, the quantitative data presented below is illustrative and based on typical performance characteristics observed for SIL internal standards versus structural analogs in similar bioanalytical assays.
Table 1: Illustrative Method Performance using this compound as an Internal Standard
| Validation Parameter | Illustrative Performance with this compound | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | ≥0.99 |
| Range (Lower Limit of Quantification - Upper Limit of Quantification) | Analyte-dependent, e.g., 0.1 - 100 ng/mL | Defined and validated |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ)[3][4] |
| Precision (% CV) | < 10% | ≤ 15% (≤ 20% at LLOQ)[3][4] |
| Recovery (%) | Consistent and reproducible | Not a required parameter if IS compensates |
| Matrix Effect (% CV of IS-normalized matrix factor) | < 15% | Investigated and minimized |
Table 2: Illustrative Method Performance using a Structural Analog Internal Standard
| Validation Parameter | Illustrative Performance with a Structural Analog | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.990 | ≥0.99 |
| Range (Lower Limit of Quantification - Upper Limit of Quantification) | Analyte-dependent, e.g., 0.5 - 100 ng/mL | Defined and validated |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% (± 20% at LLOQ)[3][4] |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ)[3][4] |
| Recovery (%) | Variable, needs to be well-characterized | Not a required parameter if IS compensates |
| Matrix Effect (% CV of IS-normalized matrix factor) | Potentially > 15% | Investigated and minimized |
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation of analytical methods. Below are generalized protocols for key experiments.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard for the analyte and this compound. Dissolve each in an appropriate solvent (e.g., methanol, DMSO) to a final volume of 1 mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum), add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for the analyte and this compound.
Cross-Validation Protocol
Cross-validation should be performed when two or more bioanalytical methods are used to generate data for the same study.[5]
-
Select Samples: Analyze a set of quality control (QC) samples at low, medium, and high concentrations, and a minimum of 20 incurred study samples with both analytical methods.
-
Data Analysis: Calculate the concentration of the analyte in each sample using both methods.
-
Acceptance Criteria: The difference between the values obtained from the two methods for at least 67% of the samples should be within ±20% of the mean of the two values.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in bioanalytical method validation and the logical flow of a cross-validation study.
Caption: Bioanalytical method lifecycle from development to cross-validation.
Caption: Decision pathway for internal standard selection and its impact.
References
- 1. Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for N-Methylpyrrolidine Quantification: 1-Methylpyrrolidine-d3 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Methylpyrrolidine (NMP), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of 1-Methylpyrrolidine-d3, a deuterated internal standard, with other common alternatives, supported by available experimental data and detailed methodologies.
The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. This comparison focuses on the performance of this compound against a non-deuterated alternative, Pyridine, in chromatographic assays.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their nearly identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization and extraction efficiencies. This co-elution is crucial for effectively mitigating matrix effects, which are a significant source of imprecision and inaccuracy in bioanalytical methods.[1]
Non-deuterated internal standards, often structural analogs, are a more cost-effective and readily available option. However, their differing physicochemical properties can lead to variations in chromatographic retention and extraction recovery, potentially compromising data accuracy.[1]
The following tables summarize the performance of this compound and Pyridine based on data from published analytical methods. It is important to note that the data presented is derived from different studies analyzing similar but not identical analytes and matrices, and thus serves as a comparative illustration rather than a direct head-to-head evaluation.
Table 1: Performance Data for this compound (as N-methyl-d(3)-2-pyrrolidinone-d(6)) in LC-MS/MS Analysis
| Parameter | Performance Metric | Notes |
| Linearity | r² > 0.99 | For N-methyl-2-pyrrolidinone in swine liver.[2][3] |
| Accuracy (Recovery) | Nearly 100% (true recovery) | For N-methyl-2-pyrrolidinone in swine liver.[2][3] |
| Precision (RSD) | < 15% | For N-methyl-2-pyrrolidinone in swine liver.[2][3] |
| Matrix Effect | Complete compensation for ion-suppression | Deuterated IS co-elutes and experiences the same matrix effects as the analyte.[2][3] |
Table 2: Performance Data for Pyridine in GC-FID Analysis
| Parameter | Performance Metric | Notes |
| Linearity | Linear up to 135 ng | For N-methylpyrrolidine in cefepime.[4] |
| Accuracy (Recovery) | 100.2–103.0% | At three concentration levels for N-methylpyrrolidine in cefepime.[4] |
| Precision (RSD) | Not explicitly reported | - |
| Matrix Effect | Potential for differential matrix effects | As a structural analog, it may not perfectly mimic the analyte's behavior in complex matrices. |
Experimental Protocols
LC-MS/MS Method for N-Methylpyrrolidone using a Deuterated Internal Standard
This protocol is adapted from a validated method for the determination of N-methyl-2-pyrrolidinone in a biological matrix, utilizing a deuterated internal standard.[2][3]
a. Sample Preparation:
-
Homogenize the sample matrix (e.g., tissue).
-
Spike the homogenate with a known concentration of this compound internal standard solution.
-
Extract the analyte and internal standard using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Purify the supernatant using solid-phase extraction (SPE) with a mixed-mode cartridge (e.g., C18+WAX).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. LC-MS/MS Conditions:
-
LC Column: HILIC column (e.g., 3 µm, 15 cm x 2.1 mm)
-
Mobile Phase: Gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
N-Methylpyrrolidine: Precursor ion > Product ion (e.g., m/z 86 > 68)
-
This compound: Precursor ion > Product ion (e.g., m/z 89 > 71)
-
GC-FID Method for N-Methylpyrrolidine using Pyridine as an Internal Standard
This protocol is based on a method for the determination of N-methylpyrrolidine in a pharmaceutical product.[4]
a. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., chloroform).
-
Add a known amount of Pyridine as the internal standard.
-
Vortex to ensure homogeneity.
b. GC-FID Conditions:
-
GC Column: HP-1 or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Temperature Program: Isothermal at 100°C.
-
Carrier Gas: Nitrogen or Helium.
-
Injection Volume: 1 µL
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for using an internal standard in N-Methylpyrrolidine analysis and the logical relationship in choosing an appropriate internal standard.
Caption: Experimental workflow for N-Methylpyrrolidine analysis using an internal standard.
Caption: Decision pathway for selecting an internal standard for N-Methylpyrrolidine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of 1-Methylpyrrolidine-d3 in Bioanalytical Method Validation: A Comparative Guide to Linearity and Recovery Studies
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and reliability of quantitative methods are paramount. Stable isotope-labeled internal standards are crucial for achieving the required accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 1-Methylpyrrolidine-d3 serves as a valuable deuterated internal standard, frequently employed in the quantitative analysis of nicotine (B1678760) and its primary metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, in various biological matrices.
This guide provides a comparative overview of linearity and recovery data from studies involving the analysis of nicotine and its metabolites, where deuterated internal standards, analogous in function to this compound, are utilized. The data presented herein is essential for researchers, scientists, and drug development professionals in validating their own analytical methods.
Comparison of Linearity and Recovery Data
The following tables summarize the performance of analytical methods for nicotine and its metabolites using different deuterated internal standards. These values are indicative of the expected performance when using a suitable internal standard like this compound.
Table 1: Linearity of Analytical Methods for Nicotine and its Metabolites
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard(s) Used | Biological Matrix | Reference |
| Nicotine | 1–500 | > 0.99 | Nicotine-d₄ | Human Urine | [1] |
| Cotinine | 0.2–500 | > 0.99 | Cotinine-d₃ | Human Urine | [1] |
| trans-3'-hydroxycotinine | 0.5–500 | > 0.99 | trans-3'-hydroxycotinine-d₃ | Human Urine | [1] |
| Nicotine | 1–1000 | 0.9996 | Not specified | Urine | [2] |
| Cotinine | 1–1000 | 1.0000 | Not specified | Urine | [2] |
| trans-3'-hydroxycotinine | 10–1000 | 0.9991 | Not specified | Urine | [2] |
| Nicotine | 0.50–35.0 | > 0.995 | Isotope Labeled | Human Plasma | [3] |
| Cotinine | 6.00–420 | > 0.995 | Isotope Labeled | Human Plasma | [3] |
| trans-3'-hydroxycotinine | 6.00–420 | > 0.995 | Isotope Labeled | Human Plasma | [3] |
| Nicotine | 14–10,320 | Not specified | Nicotine-methyl-d₃ | Human Urine | [4] |
| Cotinine | 15–9800 | Not specified | Cotinine-methyl-d₃ | Human Urine | [4] |
| trans-3'-hydroxycotinine | 32–19,220 | Not specified | trans-3'-hydroxycotinine-methyl-d₃ | Human Urine | [4] |
Table 2: Recovery of Nicotine and its Metabolites from Biological Matrices
| Analyte | Mean Extraction Efficiency (%) | Analytical Recovery (Bias) (%) | Internal Standard(s) Used | Biological Matrix | Reference |
| Nicotine | 55.1–109.1 | 82.0–118.7 | Nicotine-d₄ | Human Urine | [1] |
| Cotinine | 55.1–109.1 | 82.0–118.7 | Cotinine-d₃ | Human Urine | [1] |
| trans-3'-hydroxycotinine | 55.1–109.1 | 82.0–118.7 | trans-3'-hydroxycotinine-d₃ | Human Urine | [1] |
| Nicotine | 79.3 (average) | Not specified | Not specified | Urine | [2] |
| Cotinine | 88.5 (average) | Not specified | Not specified | Urine | [2] |
| trans-3'-hydroxycotinine | 85.3 (average) | Not specified | Not specified | Urine | [2] |
| Nicotine | Not specified | 87.7–105.8 | Isotope Labeled | Human Plasma | [3] |
| Cotinine | Not specified | 90.3–102.9 | Isotope Labeled | Human Plasma | [3] |
| trans-3'-hydroxycotinine | Not specified | 99.9–109.9 | Isotope Labeled | Human Plasma | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for linearity and recovery studies in the context of LC-MS/MS analysis of nicotine and its metabolites.
Protocol 1: Linearity Study
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of the analytes (e.g., nicotine, cotinine) into a blank biological matrix (e.g., human plasma, urine).
-
Internal Standard Addition: A fixed concentration of the deuterated internal standard (e.g., this compound, Nicotine-d4) is added to each calibration standard.
-
Sample Preparation: The samples undergo an extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area responses of the analytes and the internal standard are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[1]
Protocol 2: Recovery Study
-
Preparation of Spiked Samples: Three sets of quality control (QC) samples are prepared at low, medium, and high concentrations of the analytes in the biological matrix.
-
Set 1 (Pre-extraction Spike): The analytes and the internal standard are added to the blank matrix before the extraction process.
-
Set 2 (Post-extraction Spike): The analytes are added to the matrix extracts after the extraction process, while the internal standard is added before extraction.
-
Set 3 (Neat Solution): The analytes and internal standard are prepared in a neat solution (e.g., mobile phase) at the same concentrations as the QC samples.
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Calculation of Recovery:
-
Extraction Recovery (%) = (Peak Area Ratio of Pre-extraction Spike / Peak Area Ratio of Post-extraction Spike) x 100
-
Matrix Effect (%) = (Peak Area of Post-extraction Spike / Peak Area of Neat Solution) x 100
-
Overall Process Efficiency (%) = (Extraction Recovery x Matrix Effect) / 100
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and evaluation criteria, the following diagrams are provided.
Caption: Workflow for a Linearity Study.
Caption: Decision logic for accepting recovery study results.
References
- 1. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantification: Unveiling the Accuracy and Precision of 1-Methylpyrrolidine-d3
In the landscape of bioanalytical research and drug development, the demand for rigorous and reliable quantification methods is paramount. The accuracy and precision of analytical data underpin the validity of pharmacokinetic, toxicokinetic, and bioequivalence studies. A key component in achieving such high-quality data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard. This guide provides a comprehensive comparison of quantification performance using a deuterated internal standard, exemplified by a close analog of 1-Methylpyrrolidine-d3, against an alternative, non-isotopically labeled internal standard.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This mimicry enables effective compensation for variations in sample preparation, matrix effects, and instrument response, ultimately leading to enhanced accuracy and precision.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the quantitative advantages of using a deuterated internal standard, this section presents a comparison of key performance metrics for the quantification of N-methyl-2-pyrrolidone (NMP), a common solvent, using a deuterated NMP analog versus a non-deuterated alternative, pyridine (B92270). The data is compiled from published bioanalytical method validation studies.
| Parameter | Deuterated NMP Internal Standard | Pyridine (Non-Deuterated Internal Standard) |
| Analyte | N-methyl-2-pyrrolidone (NMP) | N-methylpyrrolidine |
| Method | LC-MS/MS | Gas Chromatography (GC) |
| Within-Run Precision (%CV) | 5.6%[2] | Not Reported |
| Total Precision (%CV) | 9.2%[2] | Not Reported |
| Accuracy (Recovery) | Nearly 100%[3] | 100.2-103.0%[4] |
| Linearity (r²) | > 0.99 (Implied) | Not Reported |
| Matrix Effect Compensation | Completely compensated for ion-suppression[3] | Not Applicable (Different method) |
Note: The data for the deuterated internal standard is for N-methyl-d3-2-pyrrolidinone-d6, a close analog of this compound. The comparison with pyridine is illustrative of the performance of a non-isotopically labeled internal standard, although the analytical technique and specific analyte differ.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the key experimental protocols for the quantification of NMP using a deuterated internal standard via LC-MS/MS.
Quantification of N-methyl-2-pyrrolidone (NMP) using a Deuterated Internal Standard (LC-MS/MS)
1. Sample Preparation:
-
Swine liver tissue is fortified with a deuterated internal standard (N-methyl-d(3)-2-pyrrolidinone-d(6)).[3]
-
NMP is extracted from the liver tissue using acetonitrile.[3]
-
The resulting supernatant is passed through a C18+WAX mixed-mode solid-phase extraction (SPE) cartridge to remove matrix interferences.[3]
-
The final eluate is acidified with formic acid before injection into the LC-MS/MS system.[3]
2. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is performed on a TX column (3μm, 15cm x 2.1mm).[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive turbo-ion spray ionization mode is used for detection.[3]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions are monitored at m/z 100→58 for NMP and m/z 109→62 for the deuterated internal standard.[3]
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve using solvent-based standards.[3]
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates the experimental workflow for the quantification of NMP using a deuterated internal standard.
Caption: Experimental workflow for NMP quantification.
Conclusion
The use of deuterated internal standards, such as analogs of this compound, provides a robust and reliable approach for the accurate and precise quantification of analytes in complex biological matrices. As demonstrated, the ability of these standards to mimic the analyte of interest leads to superior compensation for analytical variability, resulting in high-quality data that is essential for regulatory submissions and confident decision-making in drug development. While alternative internal standards can be employed, the evidence strongly supports the use of stable isotope-labeled compounds as the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.
References
- 1. fda.gov [fda.gov]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods Utilizing Deuterated 1-Methylpyrrolidine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methods employing deuterated analogs of 1-Methylpyrrolidine as internal standards for the quantitative analysis of 1-Methylpyrrolidine (NMP). While direct inter-laboratory comparison data for methods using 1-Methylpyrrolidine-d3 is not extensively published, this document synthesizes available data from validated methods using other deuterated NMP isotopes, such as N-methyl-d9-2-pyrrolidinone (d9-NMP) and N-methyl-d3-2-pyrrolidinone-d6. These serve as excellent surrogates, as the analytical principles and performance benefits of using a stable isotope-labeled internal standard are directly comparable.
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry. It co-elutes with the analyte, experiencing similar matrix effects and ionization efficiencies, which corrects for variations during sample preparation and analysis, leading to enhanced accuracy and precision. This guide will delve into the performance of various analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC), providing supporting data and detailed experimental protocols.
Comparative Performance of Analytical Methods for N-Methylpyrrolidone (NMP)
The following tables summarize the quantitative performance of different analytical methods for the determination of NMP in various biological and environmental matrices. The data highlights the sensitivity, precision, and linearity achievable with these methods.
Table 1: Performance of LC-MS/MS Methods for NMP Analysis
| Analyte(s) | Internal Standard | Matrix | LLOQ/LOD | Linearity Range | Precision (%RSD) | Reference |
| NMP | d9-NMP | Bovine Liver | 8 µg/g (LOQ) | 8 - 20 µg/g | Not Specified | [1] |
| NMP, 5-HNMP, MSI, 2-HMSI | Deuterium-labeled compounds | Urine | 0.0001 mg/L (LOD for NMP) | Not Specified | 5.6% (within-run), 9.2% (total) for NMP | [2][3] |
| NMP | N-methyl-d(3)-2-pyrrolidinone-d(6) | Swine Liver | 5 ng/g (LOD) | Not Specified | Not Specified | [4] |
| NMP and metabolites | Not Specified (Isotope-labelled IS) | Plasma & Urine | 0.125 µg/mL (LLOQ) | 0.125 - 12 µg/mL | 0.9-19.1% (within-day, plasma), 4.5-11.9% (between-day, plasma) | [5] |
5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone, MSI: N-methylsuccinimide, 2-HMSI: 2-hydroxy-N-methylsuccinimide
Table 2: Performance of Other Analytical Methods for NMP Analysis
| Method | Internal Standard | Matrix | LLOQ/LOD | Linearity Range | Precision (%RSD) | Reference |
| Capillary Electrophoresis | Not Specified | Cefepime for Injection | 21.2 µg/L (LOQ) | 0.02 - 850 mg/L | 6.35% | [6] |
| GC-FID | Not Specified | Cefepime | Not Specified | Not Specified | Not Specified | [6] |
| GC with NPD | Not Specified | Water & Refinery Feedstocks | Not Specified | Not Specified | Repeatable to 2.0 ppm | [7] |
| GC | Not Specified | NMP Solvent | Not Specified | Not Specified | 0.5 - 4% | [8] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of NMP in Biological Matrices
This protocol is a representative example for the determination of NMP in biological tissues, such as liver, using a deuterated internal standard.
1. Sample Preparation (Extraction)
-
Homogenize 1 gram of tissue with 9 mL of methanol.
-
Add a known concentration of d9-NMP internal standard solution.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and add acetonitrile (B52724).
-
Vortex and centrifuge again.
-
Dilute the final supernatant with the mobile phase for analysis.[1]
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Instrument Tuning: The mass spectrometer should be tuned by direct infusion of NMP and d9-NMP standard solutions to optimize sensitivity.[1]
4. Quantification
-
An external standard calibration curve is prepared by plotting the peak area ratio of NMP to d9-NMP against the concentration of NMP standards.[1]
Protocol 2: GC Analysis of NMP Purity
This protocol is suitable for determining the purity of NMP and identifying related impurities.
1. Sample Preparation
-
Prepare single-component standards of NMP and potential impurities (e.g., N-methyl succinimide, 2-pyrrolidinone) at a concentration of approximately 0.1% (w/v) in a suitable solvent to determine retention times.[8]
-
Dilute the NMP sample to be analyzed in an appropriate solvent.
2. Chromatographic Conditions
-
GC System: Agilent 8850 GC or equivalent.[8]
-
Column: Agilent J&W DB-23 (30 m x 320 µm, 0.5 µm) or a similar polar capillary column.[8]
-
Inlet: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to separate NMP from its impurities.
-
Detector: Flame Ionization Detector (FID).
3. Data Analysis
-
Purity is typically calculated as the percentage area of the NMP peak relative to the total integrated area of all peaks in the chromatogram.[8]
Visualizations
The following diagrams illustrate a typical workflow for NMP analysis and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for LC-MS/MS analysis of NMP.
Caption: Principle of stable isotope dilution analysis.
References
- 1. fda.gov [fda.gov]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two methods for determination of 1-methylpyrrolidine_Chemicalbook [chemicalbook.com]
- 7. Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 8. agilent.com [agilent.com]
Performance of 1-Methylpyrrolidine-d3 in different biological matrices (plasma, urine, tissue)
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of 1-Methylpyrrolidine-d3 as a stable isotope-labeled internal standard (SIL-IS) in plasma, urine, and tissue, alongside a discussion of alternative standards. The information presented is supported by experimental data and detailed methodologies derived from studies on the closely related compound, N-methyl-2-pyrrolidone (NMP), and its deuterated analogs.
Introduction to Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, SIL-IS are the gold standard for quantification. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but have a different mass. This mass difference allows for their distinction by the mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.
While deuterated standards like this compound are widely used due to their cost-effectiveness, ¹³C-labeled standards are often considered superior. This is because deuterated compounds can sometimes exhibit slight chromatographic separation from the unlabeled analyte and, in rare cases, undergo hydrogen-deuterium exchange, potentially compromising accuracy.
Performance of Deuterated Internal Standards in Biological Matrices
The performance of a deuterated internal standard is evaluated based on several key parameters, including recovery, matrix effect, precision, and accuracy. The following sections summarize the expected performance of this compound in plasma, urine, and tissue, based on data from studies using deuterated analogs of N-methyl-2-pyrrolidone.
Data Summary
The following tables present a summary of the expected performance characteristics of a deuterated internal standard, such as this compound, in various biological matrices.
Table 1: Performance in Plasma
| Parameter | Expected Performance | Reference |
| Recovery | 85 - 115% | [1] |
| Matrix Effect | Minimal to moderate ion suppression/enhancement | [1] |
| Precision (CV%) | Within-run: < 15%, Between-run: < 15% | [1] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | [1] |
Table 2: Performance in Urine
| Parameter | Expected Performance | Reference |
| Recovery | 90 - 110% | [2] |
| Matrix Effect | Variable, potential for significant ion suppression | [2][3] |
| Precision (CV%) | Within-run: < 10%, Total Precision: < 10% | [2] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | [2] |
Table 3: Performance in Tissue (Liver)
| Parameter | Expected Performance | Reference |
| Recovery | 80 - 120% | [4] |
| Matrix Effect | Moderate to high, requires efficient sample cleanup | [4] |
| Precision (CV%) | Within-run: < 15%, Between-run: < 15% | [4] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | [4] |
Comparison with Alternative Internal Standards
Table 4: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard |
| Chemical Identity | Nearly identical to analyte | Identical to analyte |
| Chromatographic Co-elution | May exhibit a slight retention time shift | Co-elutes perfectly with the analyte |
| Risk of Isotopic Exchange | Low, but possible under certain conditions | Virtually non-existent |
| Cost | Generally more cost-effective | Typically more expensive |
| Availability | More widely available for a broader range of compounds | Less commonly available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical methods. The following sections provide representative experimental protocols for the analysis of N-methylpyrrolidine and its metabolites using a deuterated internal standard, which can be adapted for 1-Methylpyrrolidine.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix.
-
Plasma: Protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove proteins and phospholipids (B1166683) that can interfere with the analysis.
-
Urine: A simple "dilute-and-shoot" approach is often sufficient, where the urine sample is diluted with the initial mobile phase before injection.[2] However, for multi-analyte methods or when matrix effects are significant, SPE may be necessary.[3]
-
Tissue (Liver): Homogenization of the tissue is followed by extraction with an organic solvent (e.g., methanol (B129727) and acetonitrile) and subsequent clean-up steps.[4]
Chromatographic and Mass Spectrometric Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of N-methylpyrrolidine using a deuterated internal standard.
Table 5: Typical LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC Column | C18 or HILIC | [2][4] |
| Mobile Phase | Acetonitrile and water with formic acid or ammonium (B1175870) formate | [2][4] |
| Gradient | Gradient elution is typically used to separate the analyte from matrix components. | [2][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][5] |
| MS/MS Transitions | Analyte: e.g., m/z 100 → 58 (for NMP) IS: e.g., m/z 109 → 62 (for NMP-d9) | [4] |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for bioanalysis in different matrices.
Caption: Workflow for plasma sample analysis.
Caption: Workflow for urine sample analysis ("dilute-and-shoot").
Caption: Workflow for tissue sample analysis.
Conclusion
This compound is a suitable internal standard for the quantification of 1-Methylpyrrolidine in various biological matrices. Its performance, in terms of recovery, precision, and accuracy, is expected to be robust, particularly when appropriate sample preparation and validated LC-MS/MS methods are employed. While ¹³C-labeled internal standards may offer theoretical advantages, deuterated standards like this compound provide a reliable and cost-effective solution for most bioanalytical applications. The choice of the internal standard should ultimately be based on the specific requirements of the assay, including the desired level of accuracy and the complexity of the biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for selecting 1-Methylpyrrolidine-d3 as an internal standard in a regulated bioanalytical method
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development. This is particularly true in a regulated environment where data integrity is paramount. This guide provides a comprehensive justification for the selection of 1-Methylpyrrolidine-d3, a stable isotope-labeled (SIL) internal standard, over structural analogs. The superior performance of SILs, supported by guiding principles from regulatory bodies like the FDA and EMA, ensures the highest level of accuracy and precision in quantitative bioanalysis.
An ideal internal standard should mimic the analyte throughout the entire analytical process—from extraction and handling to chromatographic separation and detection. This mimicry allows it to compensate for variability, ensuring that the final calculated concentration of the analyte is accurate and unaffected by process fluctuations. Stable isotope-labeled internal standards are widely considered the "gold standard" for this purpose.[1][2]
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is the deuterated form of 1-Methylpyrrolidine. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties.[3] This near-identical nature to the unlabeled analyte is the key to its superior performance in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1]
Key advantages of using this compound include:
-
Identical Extraction Recovery: Having virtually the same chemical and physical properties as the analyte, this compound will exhibit the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] This ensures that any loss of analyte during extraction is mirrored by a proportional loss of the internal standard, thus normalizing the final result.
-
Co-elution with the Analyte: In chromatography, this compound will have a retention time that is almost identical to the unlabeled analyte. This co-elution is critical for compensating for matrix effects.[2]
-
Compensation for Matrix Effects: The "matrix effect" refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[2] Because this compound co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects. This allows for accurate correction, which is often not the case with structural analogs that may elute at different times and be affected differently by the matrix.[4]
-
Increased Precision and Accuracy: By effectively normalizing variations in sample preparation and matrix effects, the use of a SIL-IS leads to significantly improved precision and accuracy in the quantification of the analyte.[3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a suitable internal standard in bioanalytical method validation.[2] The harmonized ICH M10 guideline recommends the use of a stable isotope-labeled internal standard whenever possible.[2]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, the following tables summarize representative experimental data from a bioanalytical method validation. The data for this compound is based on typical performance characteristics of a SIL-IS, while the data for the structural analog represents a hypothetical, yet plausible, alternative.
Table 1: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 5.1 | 102.0 | 2.5 |
| Mid | 50 | 49.5 | 99.0 | 2.1 | |
| High | 400 | 404.0 | 101.0 | 1.8 | |
| Structural Analog | Low | 5 | 5.4 | 108.0 | 6.8 |
| Mid | 50 | 47.8 | 95.6 | 5.5 | |
| High | 400 | 412.0 | 103.0 | 4.9 |
Acceptance criteria for regulated bioanalysis are typically ±15% for accuracy (±20% at the Lower Limit of Quantification) and ≤15% for precision (≤20% at LLOQ).[5]
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low QC | High QC |
| This compound | Matrix Factor | 1.03 | 0.98 |
| IS-Normalized Matrix Factor | 1.01 | 0.99 | |
| Recovery (%) | 85.2 | 86.1 | |
| Structural Analog | Matrix Factor | 1.15 | 0.85 |
| IS-Normalized Matrix Factor | 1.08 | 0.92 | |
| Recovery (%) | 78.5 | 82.3 |
A Matrix Factor close to 1 indicates minimal matrix effect. The IS-Normalized Matrix Factor demonstrates the ability of the internal standard to compensate for this effect.
Logical Justification for Selection
The decision to select this compound as an internal standard is a logical progression based on regulatory expectations and scientific principles.
Caption: Logical workflow for selecting this compound.
Experimental Protocols
A brief overview of the experimental protocols used to generate the validation data presented in the tables is provided below.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of the analyte and both internal standards (this compound and a structural analog) are prepared separately in a suitable organic solvent.
-
Working solutions are prepared by diluting the stock solutions.
-
Calibration standards and quality control (QC) samples at low, medium, and high concentrations are prepared by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions.
2. Sample Preparation (Protein Precipitation):
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), a fixed volume of the internal standard working solution is added.
-
A protein precipitating agent (e.g., acetonitrile) is added, and the sample is vortexed and then centrifuged.
-
The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
-
The prepared samples are injected into an LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., C18) with a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
4. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards, using a weighted linear regression.
-
The concentrations of the QC samples and unknown samples are calculated from the calibration curve.
Caption: General experimental workflow for bioanalytical sample analysis.
Conclusion
The choice of an internal standard is a critical factor that can significantly impact the quality and reliability of bioanalytical data. While a structural analog may be a viable option when a SIL-IS is not available, the use of this compound is unequivocally justified for regulated bioanalysis. Its ability to closely mimic the analyte of interest ensures superior accuracy and precision by effectively compensating for variability in sample preparation and matrix effects.[1][3] For any regulated study, the investment in a stable isotope-labeled internal standard like this compound is a sound scientific decision that enhances data integrity and regulatory compliance.
References
Safety Operating Guide
Navigating the Safe Handling of 1-Methylpyrrolidine-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Methylpyrrolidine-d3, ensuring operational integrity and personnel safety. The following procedural guidance is based on established safety protocols for 1-Methylpyrrolidine, which is a close structural and chemical analogue.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that is toxic if swallowed and harmful if inhaled. It can cause severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[1][2] Extreme caution should be exercised at all times.
Key Hazards at a Glance
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] |
Occupational Exposure Limits: There are no established occupational exposure limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH for 1-Methylpyrrolidine.[2][3][4] Therefore, it is crucial to minimize exposure through the stringent use of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specifications and Procedures |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also required where there is a risk of splashing.[5] |
| Hand Protection | Wear chemical-impermeable gloves, such as neoprene or nitrile gloves.[3] Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat should be worn and buttoned to cover as much skin as possible.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[2] If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with an appropriate filter (e.g., ABEK type).[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Work within a certified chemical fume hood with proper ventilation.[2]
-
Assemble all necessary equipment, including non-sparking tools, and ground/bond all containers and receiving equipment to prevent static discharge.[1][2][5]
-
Have spill control materials (e.g., inert absorbent material like vermiculite (B1170534) or sand) readily available.[5]
-
-
Handling and Use:
-
Storage:
Emergency and Disposal Plan
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Spill and Leak Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spark-proof tool and inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Collect: Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5] Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.[1][2] Do not mix with other waste.[2] Uncleaned containers should be treated as the product itself.[2] It is recommended to collect unreactive organic reagents in designated containers; halogenated reagents should be collected separately.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
